molecular formula C12H10FN B1608286 2-(4-Fluorophenyl)-5-methylpyridine CAS No. 85237-65-6

2-(4-Fluorophenyl)-5-methylpyridine

Cat. No.: B1608286
CAS No.: 85237-65-6
M. Wt: 187.21 g/mol
InChI Key: WSVYYUKIXFSDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-methylpyridine is a useful research compound. Its molecular formula is C12H10FN and its molecular weight is 187.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVYYUKIXFSDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234448
Record name 2-(4-Fluorophenyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85237-65-6
Record name 2-(4-Fluorophenyl)-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85237-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-5-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-Fluorophenyl)-5-methylpyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWA96KQ36T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 2-(4-Fluorophenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-(4-Fluorophenyl)-5-methylpyridine is a heterocyclic organic compound of increasing interest within the fields of medicinal chemistry and materials science. Its structural motif is recognized as a key pharmacophore in various biologically active molecules and as a versatile ligand in the synthesis of photoactive metal complexes, particularly Iridium(III) photocatalysts.[1] An accurate understanding of its fundamental physicochemical properties, such as melting point and appearance, is a prerequisite for its effective utilization in synthesis, quality control, and formulation development. This guide provides a comprehensive overview of these characteristics, supported by experimental protocols and data analysis.

Physicochemical Properties

The physical state and thermal behavior of a compound are critical parameters that influence its handling, storage, and reactivity. For 2-(4-Fluorophenyl)-5-methylpyridine, these properties are well-defined.

Appearance

Under standard laboratory conditions, 2-(4-Fluorophenyl)-5-methylpyridine presents as a white to off-white or light yellow solid .[1][2][3] It is commonly available in the form of a crystalline powder.[1][2] The color may vary slightly depending on the purity of the material, with higher purity samples typically appearing as a brighter white.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase. The experimentally determined melting point for 2-(4-Fluorophenyl)-5-methylpyridine is consistently reported within a narrow range.

ParameterValueSource(s)
Melting Point58-59 °CChemicalBook, Sigma-Aldrich[1][2]
Melting Point61.0 to 65.0 °CTokyo Chemical Industry Co., Ltd.[3]

The slight variation in the reported melting point ranges can be attributed to differences in the purity of the analyzed samples and the specific methodology employed for the determination. A broader melting range is often indicative of the presence of impurities.

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard method for the accurate determination of the melting point of 2-(4-Fluorophenyl)-5-methylpyridine using a capillary melting point apparatus. This self-validating system ensures reproducibility and accuracy.

I. Instrumentation and Materials
  • Melting Point Apparatus: Digital or manual with a calibrated thermometer.

  • Capillary Tubes: Thin-walled, sealed at one end.

  • Sample: 2-(4-Fluorophenyl)-5-methylpyridine, finely powdered.

  • Mortar and Pestle: For sample preparation.

  • Spatula

II. Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep1 Grind Sample Prep2 Load Capillary Tube Prep1->Prep2 Compact to 3-4 mm Analysis1 Place in Apparatus Prep2->Analysis1 Analysis2 Rapid Heating (Ramp 1) Analysis1->Analysis2 To ~10°C below expected MP Analysis3 Slow Heating (Ramp 2) Analysis2->Analysis3 Ramp at 1-2°C/min Analysis4 Record Temperatures Analysis3->Analysis4 Onset & Completion of Melting Result1 Report Melting Range Analysis4->Result1

Caption: Workflow for Melting Point Determination.

III. Step-by-Step Procedure
  • Sample Preparation:

    • Place a small amount of 2-(4-Fluorophenyl)-5-methylpyridine on a clean, dry watch glass.

    • If the sample is not already a fine powder, gently grind it to a fine consistency using a mortar and pestle. This ensures uniform heat transfer within the sample.

    • Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the compound.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 3-4 mm.

  • Instrument Setup and Measurement:

    • Set the starting temperature of the melting point apparatus to approximately 10-15°C below the expected melting point (i.e., around 45°C).

    • Insert the loaded capillary tube into the sample holder of the apparatus.

    • Begin heating at a rapid rate (e.g., 5-10°C per minute) until the temperature is about 10°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium to be established between the sample and the heating block.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last solid particle melts (the completion of melting).

    • The recorded range between the onset and completion of melting is the melting point range of the sample.

  • Data Interpretation:

    • A sharp melting point range (≤ 1°C) is indicative of a high-purity sample.

    • A broad melting point range (> 2°C) suggests the presence of impurities, which typically depress and broaden the melting range.

Synthesis and Relevance

2-(4-Fluorophenyl)-5-methylpyridine is typically synthesized via a Suzuki coupling reaction between 2-bromo-5-methylpyridine and 4-fluorophenylboronic acid.[1] The purity of the final product from this synthesis is critically assessed using techniques such as melting point determination, alongside spectroscopic methods like NMR and mass spectrometry.

Synthesis Reactant1 2-Bromo-5-methylpyridine Catalyst Palladium Catalyst + Base Reactant1->Catalyst Reactant2 4-Fluorophenylboronic Acid Reactant2->Catalyst Product 2-(4-Fluorophenyl)-5-methylpyridine Catalyst->Product Suzuki Coupling

Caption: Synthesis of 2-(4-Fluorophenyl)-5-methylpyridine.

The well-defined melting point of this compound is essential for its application as a ligand in the preparation of Iridium(III) photocatalysts, where stoichiometric accuracy and high purity are paramount for achieving reproducible catalytic activity.

Conclusion

The melting point and appearance of 2-(4-Fluorophenyl)-5-methylpyridine are fundamental physicochemical properties that are critical for its identification, quality assessment, and application in research and development. The compound is a white to off-white crystalline solid with a sharp melting point typically observed in the range of 58-65°C. Adherence to standardized protocols for melting point determination is essential for ensuring the consistency and reliability of experimental data.

References

  • Wikipedia, 4-Methylpyridine, [Link]

  • Google Patents, CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound,
  • Wikipedia, 5-Ethyl-2-methylpyridine, [Link]

Sources

solubility of 2-(4-Fluorophenyl)-5-methylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(4-Fluorophenyl)-5-methylpyridine in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences and drug development, profoundly influencing a compound's bioavailability, formulation, and overall efficacy. This technical guide provides a comprehensive overview of the solubility of 2-(4-Fluorophenyl)-5-methylpyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide, written from the perspective of a Senior Application Scientist, focuses on the theoretical principles governing its solubility, predicts its behavior in various organic solvents, and offers a detailed, field-proven experimental protocol for its accurate determination. This document is intended for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the practical steps required to confidently assess the solubility of 2-(4-Fluorophenyl)-5-methylpyridine and similar compounds.

Introduction

In the journey of a drug from discovery to market, understanding its fundamental physical and chemical properties is paramount. Among these, solubility stands out as a key determinant of a drug's performance. Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body.[1] Therefore, a thorough characterization of a compound's solubility profile early in the development process is a critical, cost-saving measure.

This guide focuses on 2-(4-Fluorophenyl)-5-methylpyridine, a compound with a molecular structure that suggests its potential use as a ligand in catalysis or as a scaffold in medicinal chemistry.[2] Its solubility in various organic solvents is a crucial piece of information for its synthesis, purification, formulation, and biological testing.

Physicochemical Properties of 2-(4-Fluorophenyl)-5-methylpyridine

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility. The key physicochemical properties of 2-(4-Fluorophenyl)-5-methylpyridine are summarized in the table below.

PropertyValueSource
Molecular FormulaC12H10FN[2]
Molecular Weight187.21 g/mol [2]
AppearanceWhite to off-white solid (powder or crystals)[2]
Melting Point58-59 °C[2][3]
Predicted pKa4.80 ± 0.25[3]

The molecule's structure, presented below, features a pyridine ring, which is weakly basic, a fluorophenyl group, and a methyl group. The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents and protonation in acidic media. The fluorophenyl group adds a degree of lipophilicity and potential for dipole-dipole interactions.

Figure 1: Chemical structure of 2-(4-Fluorophenyl)-5-methylpyridine.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that provides a good starting point for predicting solubility.[4] This principle is based on the idea that substances with similar intermolecular forces are likely to be soluble in one another.

Solvent-Solute Interactions

The dissolution of a solid in a liquid solvent involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall process is energetically favorable if the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to break the initial interactions.

For 2-(4-Fluorophenyl)-5-methylpyridine, the following interactions are relevant:

  • Van der Waals forces: Present in all molecules, these are weak, short-range forces that will contribute to the solubility in nonpolar solvents.

  • Dipole-dipole interactions: The polar C-F bond and the pyridine ring create a molecular dipole, allowing for interactions with polar solvents.

  • Hydrogen bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which will be a significant factor in its solubility in protic solvents like alcohols.

  • Acid-base reactions: As a weak base (predicted pKa of 4.80), 2-(4-Fluorophenyl)-5-methylpyridine can be protonated by acidic solvents or in acidic aqueous solutions, forming a more soluble salt.

Predicted Solubility Profile of 2-(4-Fluorophenyl)-5-methylpyridine

Based on its structure and the theoretical principles discussed above, we can predict the solubility behavior of 2-(4-Fluorophenyl)-5-methylpyridine in different classes of organic solvents.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): The ability of the pyridine nitrogen to accept hydrogen bonds suggests that the compound will have moderate to good solubility in polar protic solvents. Its solubility in water is expected to be low but will increase significantly in acidic aqueous solutions due to the formation of the pyridinium salt.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide): These solvents can engage in dipole-dipole interactions with the solute. Therefore, 2-(4-Fluorophenyl)-5-methylpyridine is expected to have good solubility in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): The presence of the phenyl and methyl groups provides some nonpolar character. However, the polar nature of the pyridine and fluorophenyl groups will likely limit its solubility in highly nonpolar solvents. Moderate solubility may be observed in aromatic solvents like toluene due to potential π-π stacking interactions.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] It is a robust and reliable method that involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Rationale for the Shake-Flask Method

This method is preferred for generating definitive solubility data because it allows the system to reach thermodynamic equilibrium, providing a true measure of the compound's solubility under the specified conditions. It is a direct measurement technique and, when performed correctly, yields highly accurate and reproducible results.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure that equilibrium has been reached.

Materials:

  • 2-(4-Fluorophenyl)-5-methylpyridine (solid)

  • Solvent of interest (e.g., methanol, acetonitrile, etc.)

  • Scintillation vials or other suitable containers with tight-fitting caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for concentration measurement.

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of 2-(4-Fluorophenyl)-5-methylpyridine to a vial. An excess is crucial to ensure that a saturated solution is formed. A good starting point is to add enough solid so that undissolved material is clearly visible.

    • Add a known volume of the solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours).[6] Equilibrium is confirmed when the measured solubility does not change significantly between two consecutive time points.[5]

  • Sample Collection and Preparation:

    • After the desired equilibration time, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 2-(4-Fluorophenyl)-5-methylpyridine.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

  • Calculation:

    • Calculate the concentration of the undiluted sample by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the solubility of 2-(4-Fluorophenyl)-5-methylpyridine in the chosen solvent at the specified temperature.

G A 1. Prepare Slurry (Excess solid + Solvent) B 2. Equilibrate (Shake at constant temperature) A->B Agitate for 24-72h C 3. Sample Supernatant B->C Allow solid to settle D 4. Filter Sample (Remove undissolved solid) C->D E 5. Dilute Sample D->E F 6. Analyze by HPLC E->F G 7. Calculate Solubility F->G Use calibration curve

Figure 2: Experimental workflow for the shake-flask solubility determination.

Data Analysis and Interpretation

The data obtained from the HPLC analysis will be in the form of peak areas. These should be converted to concentrations using the calibration curve. The final solubility value should be reported in appropriate units, such as mg/mL or mol/L.

It is good practice to perform the experiment in triplicate to assess the precision of the measurement. The results should be reported as the mean solubility ± standard deviation.

Conclusion

References

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

  • Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • University of Malaya. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-fifth report. Geneva: World Health Organization; 2011. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS 830.7840. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]

  • ResearchGate. Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Available from: [Link]

  • PubChem. 2-[4-(Fluoromethyl)phenyl]pyridine. Available from: [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • arXiv. Predicting solubility curves via a thermodynamic cycle and machine learning. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

  • PubChem. 2-Fluoro-4-iodo-5-methylpyridine. Available from: [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. Available from: [Link]

  • FooDB. Showing Compound 4-Methylpyridine (FDB004424). Available from: [Link]

Sources

Whitepaper: The Strategic Utility of the 2-(4-Fluorophenyl)-5-methylpyridine Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Researchers

Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient pathway to novel lead compounds. This guide delves into the strategic application of the 2-(4-fluorophenyl)-5-methylpyridine scaffold, a fragment that, while not extensively documented, represents a confluence of privileged structural motifs. We will dissect its potential from first principles, outlining its physicochemical characteristics, strategic design considerations for analog synthesis, and a comprehensive, field-proven workflow for its progression from a hypothetical fragment screen to a validated hit. This document serves as a technical manual for researchers, providing not only the "how" but the critical "why" behind each experimental step, ensuring a robust and scientifically rigorous discovery cascade.

The Fragment Rationale: Deconstructing 2-(4-Fluorophenyl)-5-methylpyridine

The selection of fragments for a screening library is a critical decision. The ideal fragment is characterized by low molecular weight, high ligand efficiency, and structural motifs that offer clear vectors for chemical elaboration. 2-(4-Fluorophenyl)-5-methylpyridine embodies these principles through its constituent parts.

  • The Pyridine Core: As a bioisostere of a phenyl ring, the pyridine moiety offers a critical advantage: the nitrogen atom acts as a hydrogen bond acceptor, providing a handle for specific, directional interactions within a protein binding pocket. Its aromatic nature allows it to participate in π-stacking and other non-covalent interactions.

  • The 5-Methyl Group: This small alkyl group serves two primary purposes. First, it can probe small hydrophobic pockets, contributing to binding affinity. Second, and more critically, it provides a defined vector for future chemical modification, allowing for exploration of the surrounding chemical space without fundamentally altering the core scaffold's binding mode.

  • The 4-Fluorophenyl Moiety: The fluorine atom is a versatile tool in medicinal chemistry. Its introduction can block metabolic oxidation at the para-position, thereby improving pharmacokinetic properties. Furthermore, its high electronegativity can modulate the electronics of the phenyl ring and potentially lead to favorable interactions, such as with backbone amides or other polarized groups in the target protein.

Physicochemical Profile and "Rule of Three" Compliance

A fragment's utility is intimately tied to its physicochemical properties. The "Rule of Three" provides a useful guideline for properties that correlate with successful fragment hits. Let's analyze our core fragment:

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)173.20 g/mol ≤ 300 g/mol Yes
Calculated LogP (cLogP)2.5 - 3.0≤ 3Yes
Hydrogen Bond Donors0≤ 3Yes
Hydrogen Bond Acceptors1 (Pyridine N)≤ 3Yes
Rotatable Bonds1≤ 3Yes

This profile confirms that 2-(4-fluorophenyl)-5-methylpyridine is an ideal starting point for an FBDD campaign, possessing the requisite simplicity and physicochemical properties for efficient binding and subsequent optimization.

Synthesis and Analog Design Strategy

A robust and flexible synthetic route is paramount for executing a successful fragment-to-lead campaign. The primary method for synthesizing the 2-phenylpyridine core is the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology prized for its reliability and functional group tolerance.

Core Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the parent fragment.

Objective: To couple 2-chloro-5-methylpyridine with 4-fluorophenylboronic acid.

Materials:

  • 2-chloro-5-methylpyridine

  • 4-fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Catalyst Pre-formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature. The formation of the active Pd(0) catalyst is often visually indicated by a color change.

  • Reaction Assembly: To the catalyst mixture, add 2-chloro-5-methylpyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water. The biphasic mixture is crucial for dissolving both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Strategic Analog Design: Exploring Chemical Space

The true power of FBDD lies in the rapid, data-driven exploration of analogs. The synthetic route above is readily adaptable.

DOT Diagram: Analog Design Strategy

G cluster_0 Vector 1: Pyridine Modification cluster_1 Vector 2: Phenyl Ring Modification cluster_2 Vector 3: Methyl Group Elaboration Core 2-(4-Fluorophenyl)-5-methylpyridine Pyridine_Pos4 Modify C4: -OMe, -CN, -NH2 Core->Pyridine_Pos4 Vary electronics & H-bonding Pyridine_Pos6 Modify C6: -Me, -Cl Core->Pyridine_Pos6 Probe steric limits Phenyl_Pos3 Add meta-substituent: -F, -OMe, -CH3 Core->Phenyl_Pos3 Alter dihedral angle Phenyl_Pos2 Add ortho-substituent: -F, -Cl Core->Phenyl_Pos2 Influence conformation Methyl_Ext Extend/Functionalize: -CH2OH, -CH2NH2, -CH2(Morpholine) Core->Methyl_Ext Seek new interactions & improve solubility Bioisostere Replace Phenyl: Thiophene, Pyrazole Phenyl_Pos3->Bioisostere Scaffold hopping

Caption: Strategic vectors for analog development from the core fragment.

Biophysical Screening and Hit Validation Cascade

Identifying low-affinity fragment binders requires highly sensitive biophysical techniques. A multi-step cascade is essential to eliminate false positives and confirm that binding occurs at a site of interest.

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for real-time detection of binding events.

Workflow:

  • Target Immobilization: Covalently attach the purified target protein to a sensor chip (e.g., a CM5 chip via amine coupling).

  • Fragment Library Screen: Inject a solution containing a high concentration (typically 100-500 µM) of 2-(4-fluorophenyl)-5-methylpyridine over the sensor surface.

  • Data Analysis: A binding event is detected as a change in response units (RU). The key output is a simple "yes/no" binding response. The kinetics of fragment binding (fast on/fast off) are often characteristic.

Trustworthiness Check: The SPR response must be dose-dependent. A re-test of the fragment at multiple concentrations should show an increasing RU signal with increasing concentration.

Orthogonal Validation: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides direct evidence of binding and can offer structural information about the binding site. Ligand-observed NMR experiments are most common for FBDD.

Workflow: Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare a sample containing the target protein (10-20 µM) and the fragment hit (100-200 µM) in a deuterated buffer.

  • Experiment: Acquire two spectra. In the "on-resonance" spectrum, the protein is selectively saturated with radiofrequency pulses. In the "off-resonance" spectrum, the irradiation is applied where no protein signals exist.

  • Data Analysis: Subtract the "on-resonance" from the "off-resonance" spectrum. Protons on the fragment that are in close contact with the saturated protein will receive saturation, leading to a decrease in their signal intensity. The resulting "difference spectrum" will only show signals from the binding fragment.

Causality: A positive result in both SPR and STD-NMR provides high confidence that the fragment is a true binder, as the two techniques rely on different physical principles (mass change vs. magnetization transfer).

DOT Diagram: Hit Validation Workflow

G Start Fragment Library (500 compounds) SPR Primary Screen: Surface Plasmon Resonance (SPR) @ 200 µM Start->SPR High-throughput NMR Orthogonal Validation: STD-NMR SPR->NMR Confirm Binders (e.g., 25 hits) Xray Structural Biology: X-ray Crystallography or Cryo-EM NMR->Xray Confirm Binding Site (e.g., 5 confirmed hits) SAR Hit-to-Lead Chemistry: Structure-Activity Relationship (SAR) Xray->SAR Rational Design SAR->NMR Test Analogs

The 2-Arylpyridine Scaffold: A Privileged Architecture for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylpyridine motif represents a "privileged structure" in modern agrochemical discovery, serving as a critical bioisostere for the biphenyl scaffold found in numerous fungicides and herbicides. By replacing a phenyl ring with a pyridine moiety, medicinal chemists can modulate lipophilicity (LogP), enhance aqueous solubility, and alter metabolic susceptibility without disrupting the core binding geometry.

This guide provides a technical roadmap for exploring 2-arylpyridines. It moves beyond basic synthesis to compare robust cross-coupling methodologies against emerging C-H activation strategies, details the pharmacophoric relevance of this scaffold in Succinate Dehydrogenase Inhibitor (SDHI) fungicides, and offers validated protocols for library generation.

The Chemical Rationale: Bioisosterism & Physicochemical Control

The transition from a biphenyl to a 2-arylpyridine core is rarely accidental; it is a calculated move to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of an agrochemical candidate.

Pyridine vs. Benzene: The Stability Paradox

While structurally similar, the electronic deficiency of the pyridine ring (due to the electronegative nitrogen) fundamentally alters the molecule's behavior compared to a biphenyl system.

PropertyBiphenyl Core2-Arylpyridine CoreImpact on Agrochemical Design
Electronic Nature Electron-rich (pi-donor)Electron-deficient (pi-acceptor)Alters pi-stacking interactions in the target protein pocket.
Lipophilicity (LogP) High (Hydrophobic)Moderate (Lower LogP)Improves systemicity (xylem mobility) in plants.
Metabolic Stability Prone to oxidative metabolism (CYP450)Ring carbons are less prone to oxidationIncreases persistence in the field; reduces degradation rates.
Solubility Low aqueous solubilityImproved aqueous solubilityFacilitates formulation (SC, EC) and uptake.
H-Bonding None (Hydrophobic only)H-Bond Acceptor (Pyridyl N)Creates new binding vectors (e.g., with serine/tyrosine residues).

Expert Insight: In SDHI design, the pyridine nitrogen often serves as a critical anchor point, accepting hydrogen bonds from the protein backbone that a phenyl ring cannot, thereby increasing potency by orders of magnitude.

Synthetic Methodologies: Reliability vs. Efficiency

Accessing the 2-arylpyridine scaffold requires choosing between the reliability of traditional cross-coupling and the atom-economy of modern C-H activation.

Pathway Analysis

The following diagram illustrates the decision matrix for synthesizing 2-arylpyridines.

Synthesis_Workflow Start Target: 2-Arylpyridine Suzuki_Branch Pathway A: Suzuki-Miyaura Start->Suzuki_Branch Standard CH_Branch Pathway B: Direct C-H Arylation Start->CH_Branch Green/Novel Reagents_S 2-Halopyridine + Arylboronic Acid Suzuki_Branch->Reagents_S Cat_S Cat: Pd(dppf)Cl2 / K2CO3 Reagents_S->Cat_S Pros_S High Reliability Broad FG Tolerance Cat_S->Pros_S Reagents_C Pyridine + Aryl Halide CH_Branch->Reagents_C Cat_C Cat: Pd(OAc)2 / Ag2CO3 Reagents_C->Cat_C Pros_C Atom Economy No Pre-functionalization Cat_C->Pros_C

Figure 1: Comparative workflow for 2-arylpyridine synthesis. Pathway A is preferred for late-stage diversification; Pathway B is ideal for scaffold hopping and library expansion.

Agrochemical Utility: The SDHI Case Study

Succinate Dehydrogenase Inhibitors (SDHIs) target Complex II of the fungal mitochondrial respiratory chain. The 2-arylpyridine motif is increasingly explored to replace the traditional amide-linked hydrophobic tails found in older SDHIs like Boscalid.

Mode of Action & Binding

The SDHI binding pocket (ubiquinone reduction site) is a hydrophobic crevice. The 2-arylpyridine scaffold functions as a "biaryl clamp."

  • The Proximal Ring (Pyridine): Often mimics the amide linker or binds near the H-site (histidine/tyrosine).

  • The Distal Ring (Aryl): Extends into the hydrophobic pocket, blocking ubiquinone access.

  • The Twist: The single bond between the rings allows a non-planar conformation (approx. 30-40° torsion angle), which is critical for inducing the conformational change in the enzyme required for high-affinity binding.

SDHI_Mechanism SDH_Enzyme Fungal Complex II (Succinate Dehydrogenase) Binding_Site Ubiquinone Binding Pocket (Hydrophobic) SDH_Enzyme->Binding_Site Interaction_1 Pyridine N (H-Bond Acceptor) Binding_Site->Interaction_1 Key Interaction Interaction_2 Aryl Ring (Pi-Stacking / Hydrophobic) Binding_Site->Interaction_2 Key Interaction Inhibitor 2-Arylpyridine Inhibitor Inhibitor->Binding_Site Occupies Result Respiration Blocked (Fungal Death) Interaction_1->Result Interaction_2->Result

Figure 2: Pharmacophore model showing how the 2-arylpyridine scaffold disrupts fungal respiration.

Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling (Standard)

Use this for generating high-purity leads for SAR.

Reagents:

  • 2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl2[1]·DCM (0.05 eq)

  • K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge: In a nitrogen-purged vial, combine the halopyridine, boronic acid, and Pd catalyst.

  • Solvate: Add degassed 1,4-dioxane and the aqueous K2CO3.

  • Reaction: Seal and heat to 90°C for 4 hours. Note: Monitoring by LC-MS should show <5% starting material.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine (x2). Dry organic layer over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Direct C-H Arylation (Green/Exploratory)

Use this for rapid library expansion where boronic acids are unavailable.

Reagents:

  • Pyridine derivative (1.0 eq)[2][3]

  • Aryl iodide (1.5 eq)

  • Pd(OAc)2 (0.05 eq)

  • Ag2CO3 (1.0 eq) - Acts as oxidant and base

  • Pivalic acid (0.3 eq) - Critical proton shuttle

Procedure:

  • Mix: Combine all solids in a pressure tube.

  • Solvent: Add anhydrous toluene.

  • Activation: Heat to 110°C for 16 hours.

  • Filtration: Filter through a Celite pad to remove silver salts (Critical step to prevent instrument clogging).

  • Isolation: Concentrate and purify via prep-HPLC.

Lead Optimization Strategy (SAR)

When optimizing the 2-arylpyridine scaffold, systematic substitution is required to balance potency with metabolic stability.

PositionModificationEffect on ActivityRationale
Pyridine C3 -CF3, -ClIncreases Steric bulk forces the biaryl twist, improving fit in the hydrophobic pocket.
Pyridine C5 -F, -CNVariable Modulates pKa of the nitrogen; -CN improves metabolic stability.
Aryl Para -O-CF3, -ClIncreases Extends reach into the deep hydrophobic region of the binding site.
Aryl Ortho -Me, -FDecreases Often creates too much steric clash with the pyridine ring, preventing binding.

Self-Validating Check: If the LogP exceeds 4.5, the compound will likely suffer from poor translocation in the plant (phloem immobility). Introduce polar groups (e.g., -OMe) on the aryl ring to correct.

References

  • Grygorenko, O. O., et al. (2020). Synthesis of 2-Arylpyridines via Photoredox-Induced Meerwein Arylation. PubMed. Link

  • Luo, Y., & Hu, Y. (2006).[4] Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. PubMed. Link

  • Baloch, M., et al. (2012).[5] Simple Access to 2-Arylpyridines via Sequential Palladium-Catalysed Direct Arylation. ChemistryViews. Link

  • Zhang, P., et al. (2019).[6] Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. Journal of Agricultural and Food Chemistry. Link

  • Ackerman-Biegasiewicz, L., et al. (2023).[3] Regioselective Catalytic Direct Arylation of Pyridine N-Oxides for Agrochemical Discovery. Journal of the American Chemical Society.[7] Link[3]

Sources

safety and handling information for 2-(4-Fluorophenyl)-5-methylpyridine

[1]

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and Photoredox Catalysis Researchers.

2-(4-Fluorophenyl)-5-methylpyridine (CAS: 85237-65-6) is a critical cyclometalating ligand used predominantly in the synthesis of Iridium(III) photocatalysts (e.g., for photoredox catalysis) and as a scaffold in medicinal chemistry.[1] While often categorized generically alongside other pyridine derivatives, its specific fluorinated motif and application in transition metal catalysis demand precise handling to maintain ligand purity and ensure operator safety.

This guide moves beyond generic SDS data, integrating practical "bench-level" insights for the safe manipulation, storage, and disposal of this compound.

Chemical Identification Table
ParameterTechnical Detail
CAS Number 85237-65-6
Synonyms p-F(Me)ppy; 5-Methyl-2-(4-fluorophenyl)pyridine
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.21 g/mol
Physical State White to off-white crystalline solid or powder
Melting Point 58–65 °C (Solid at Room Temp)
Boiling Point ~285 °C (Predicted)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Low solubility in water

Hazard Identification & Toxicology (GHS Standards)

Classification based on CLP/GHS Regulation (EC) No 1272/2008 and OSHA HCS 2012.[1]

Core Hazards

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2][3][4][5][6]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2][3][4][5]
Toxicological Context (Read-Across Analysis)

While specific LD50 data for this exact CAS is limited, structural analogs (fluorinated phenylpyridines) suggest the following:

  • Acute Toxicity: Likely low to moderate. However, its metabolic precursors (e.g., methylpyridines) can exhibit neurotoxicity. Treat ingestion as potentially harmful.[2][3][5]

  • Fluorine Hazard: In the event of thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) , a systemic poison and severe corrosive.

  • Sensitization: No specific data; however, pyridine derivatives are known sensitizers. Minimizing dermal contact is mandatory.[3]

Storage & Stability Protocols

Critical for maintaining catalytic efficiency.

Authoritative Note: Leading suppliers (e.g., Strem) classify this ligand as Air Sensitive . While not pyrophoric, prolonged exposure to atmospheric oxygen and moisture can degrade the pyridine ring or lead to N-oxide formation, potentially poisoning downstream catalytic cycles.

Storage Hierarchy
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Ambient (Room Temperature) is generally acceptable, but 2–8 °C is recommended for long-term storage (>6 months) to prevent slow oxidation.

  • Container: Amber glass vials with PTFE-lined septa or caps. Avoid prolonged storage in plastics that may leach plasticizers into the lipophilic solid.

Safe Handling & Experimental Workflow

Designed to prevent exposure and cross-contamination.

Engineering Controls
  • Primary: All weighing and transfer operations must be conducted inside a Chemical Fume Hood .

  • Secondary: For high-purity catalytic work, handling inside a Glovebox (N₂ atmosphere) is preferred to protect the ligand from air/moisture.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Note: For solution-phase handling (e.g., in DCM), double-gloving or using laminate (Silver Shield) gloves is recommended due to rapid permeation of chlorinated solvents.[1]

  • Respiratory: If handling large quantities of powder outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.

Experimental Workflow Diagram

This diagram outlines the decision logic for handling the solid versus solution phase.

HandlingWorkflowStartReceipt of MaterialStorageStore: Inert Gas(Cool, Dry)Start->StorageInspect SealWeighingWeighing(Fume Hood/Glovebox)Storage->WeighingMinimize Air ExposureSolventDissolution(DCM/THF)Weighing->SolventAvoid Dust GenerationWasteWaste Disposal(Halogenated Organic)Weighing->WasteSpill CleanupReactionReaction(Ir-Catalyst Synthesis)Solvent->ReactionTransfer via SyringeReaction->WasteQuench & Segregate

Caption: Figure 1. Standard Operating Procedure (SOP) flow for handling 2-(4-Fluorophenyl)-5-methylpyridine from receipt to disposal.

Emergency Response Procedures

Self-validating protocols for accidents.

Fire Fighting (The HF Risk)[1]
  • Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) , Carbon Oxides (COx), and Nitrogen Oxides (NOx).

  • Action:

    • Evacuate the area immediately.[5]

    • Firefighters must wear Self-Contained Breathing Apparatus (SCBA) .

    • Use dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets which may scatter the chemical.[1]

Accidental Release (Spill)[1]
  • Solid Spill:

    • Dampen the solid slightly with an inert solvent (e.g., heptane) to prevent dust formation if it can be done safely, or use a HEPA-filter vacuum.

    • Scoop into a sealable waste container.

    • Wipe surface with a mild soapy solution.[2]

  • Skin Exposure:

    • Wash immediately with soap and water for 15 minutes.

    • If redness persists, seek medical attention.[2] Note: Unlike pure HF, this compound does not require Calcium Gluconate gel unless decomposed.

Emergency Logic Tree

EmergencyResponseAccidentAccident OccursTypeIdentify TypeAccident->TypeSpillSolid/Liquid SpillType->SpillExposurePersonnel ExposureType->ExposureFireFire / Thermal DecompType->FireActionSpillVentilate -> PPE ->Scoop (No Dust) -> WasteSpill->ActionSpillActionSkinWash 15min ->Remove Contaminated ClothesExposure->ActionSkinSkinActionEyeRinse 15min ->Seek Medical AidExposure->ActionEyeEyesActionFireEvacuate -> SCBA Required(Risk of HF Fumes)Fire->ActionFire

Caption: Figure 2. Decision logic for emergency response, prioritizing HF mitigation during fire events.

Waste Management & Environmental Compliance

Classification: Hazardous Chemical Waste. RCRA Code: Not specifically listed, but must be treated as D001 (Ignitable) if in flammable solvent or generally as toxic organic waste.

Disposal Protocol
  • Segregation: Do not mix with strong oxidizers or acids. Segregate into "Halogenated Organic Waste" streams due to the Fluorine atom.

  • Method: High-temperature incineration equipped with a scrubber is mandatory .

    • Reasoning: Incineration ensures destruction of the pyridine ring. The scrubber is required to neutralize the HF gas generated during combustion.

  • Prohibition: Never dispose of down the drain. This compound is toxic to aquatic life (Category Acute 3/Chronic 3 implied by structure).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737403, 2-Fluoro-4-methylpyridine (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and fluorinated aromatics hazard classification. Retrieved from [Link][1]

The 2-Arylpyridine Scaffold: Technical Guide to 2-(4-Fluorophenyl)-5-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical space, synthetic pathways, and pharmacological utility of 2-(4-fluorophenyl)-5-methylpyridine and its structural analogs. As a representative of the 2-arylpyridine class, this scaffold serves as a "privileged structure" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs (e.g., Etoricoxib) and serving as a critical probe for CNS targets like mGluR5 and GABA-A receptors. This document provides validated synthetic protocols, detailed Structure-Activity Relationship (SAR) insights, and metabolic stability profiles for researchers engaged in lead optimization.

Structural Significance & Pharmacophore Analysis[1][2]

The 2-(4-fluorophenyl)-5-methylpyridine molecule is not merely a chemical intermediate; it represents a finely tuned balance of lipophilicity, metabolic stability, and electronic distribution.

The "Biaryl Twist" and Binding

Unlike planar systems, the steric interaction between the pyridine protons (H3) and the phenyl ring creates a non-planar torsion angle (~30–40°). This "twist" is critical for fitting into hydrophobic pockets of enzymes like COX-2, where planarity often leads to reduced selectivity against COX-1.

The Fluorine Effect (Position 4'-F)
  • Metabolic Blocking: The para-fluorine atom blocks Cytochrome P450-mediated hydroxylation at the most reactive phenyl position, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the phenyl ring without introducing the steric bulk of a chlorine or methyl group.

The 5-Methyl "Handle"

The methyl group at position 5 of the pyridine ring serves two distinct roles:

  • Hydrophobic Interaction: It fills small lipophilic sub-pockets (e.g., Val/Leu residues) in target proteins.

  • Metabolic Soft Spot: It is a primary site for metabolic oxidation (benzylic oxidation) to the carboxylic acid, often serving as a clearance mechanism or a handle for further derivatization (prodrug design).

Synthetic Methodologies

The construction of the 2-arylpyridine core relies heavily on palladium-catalyzed cross-coupling. While C-H activation is emerging, Suzuki-Miyaura coupling remains the industry standard for reliability and scalability.

Validated Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(4-fluorophenyl)-5-methylpyridine from 2-bromo-5-methylpyridine.

Reaction Scheme:



Materials & Reagents Table
ReagentEquiv.RoleNotes
2-Bromo-5-methylpyridine 1.0ElectrophileCommercially available; limiting reagent.
4-Fluorophenylboronic acid 1.2NucleophileExcess ensures complete conversion.
Pd(dppf)Cl₂·CH₂Cl₂ 0.03CatalystBidentate ligand prevents Pd black formation; robust to air.
K₂CO₃ (2M aq.) 3.0BaseActivates the boronic acid to the boronate species.
1,4-Dioxane N/ASolventHigh boiling point; miscible with water.
Step-by-Step Workflow
  • Degassing (Critical): Charge a reaction vessel with 1,4-dioxane. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (prevents homocoupling of boronic acid).

  • Reagent Addition: Add the aryl bromide, boronic acid, and palladium catalyst to the vessel under an inert atmosphere.

  • Activation: Add the degassed aqueous K₂CO₃ solution.

  • Reaction: Seal the vessel and heat to 90–100°C for 4–12 hours. Monitor via LC-MS (Target Mass: ~187.2 Da [M+H]+).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The pyridine nitrogen makes the product slightly polar; expect elution around 10–20% EtOAc.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold, comparing the traditional Suzuki route against modern C-H activation methods.

SynthesisWorkflow Start Target: 2-Arylpyridine Core RouteA Route A: Suzuki Coupling (High Reliability) Start->RouteA RouteB Route B: C-H Activation (High Atom Economy) Start->RouteB ReagentsA 2-Bromo-5-methylpyridine + 4-F-Phenylboronic Acid RouteA->ReagentsA ReagentsB 3-Methylpyridine + 4-F-Iodobenzene RouteB->ReagentsB CatalystA Pd(dppf)Cl2 / K2CO3 ReagentsA->CatalystA CatalystB Pd(OAc)2 / Ag2CO3 ReagentsB->CatalystB Product 2-(4-Fluorophenyl)-5-methylpyridine CatalystA->Product Yield: 85-95% CatalystB->Product Yield: 40-60% (Regioselectivity issues)

Figure 1: Comparative synthetic routes. Route A (Suzuki) is preferred for industrial scalability due to higher regiocontrol.

Medicinal Chemistry & SAR Applications

The 2-(4-fluorophenyl)-5-methylpyridine scaffold is a versatile template. Modifications at specific positions yield distinct pharmacological profiles.[2]

Case Study: COX-2 Inhibition (Etoricoxib Analogs)

The 2-arylpyridine moiety mimics the vicinal diaryl structure required for COX-2 selectivity.

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for Arg120 or Tyr355 in the COX-2 active site.

  • Key Derivative: Replacement of the 5-methyl group with a slightly larger, polar group (e.g., methylsulfone or sulfonamide on the phenyl ring) drastically increases potency.

  • SAR Insight: The 4-fluoro group is essential. Removing it decreases potency by ~5-fold; replacing it with a bulky group (e.g., -OMe) destroys selectivity due to steric clash with the channel.

Case Study: mGluR5 Antagonists

Negative Allosteric Modulators (NAMs) of mGluR5 often feature an aryl-alkyne-pyridine or diaryl-pyridine motif.

  • Role of 5-Methyl: In mGluR5 ligands, the 5-methyl group restricts rotation, locking the biaryl system into a bioactive conformation.

  • Bioisosteres: The 5-methyl group is often replaced by a cyano (-CN) group to improve metabolic stability while maintaining similar steric volume.

SAR Decision Matrix

The following diagram maps the structural modifications and their biological consequences.

SAR_Logic Core Core Scaffold: 2-(4-F-phenyl)-5-Me-pyridine Pos2 Position 2 (Phenyl Ring) Core->Pos2 Pos5 Position 5 (Methyl Group) Core->Pos5 PyN Pyridine Nitrogen Core->PyN Pos2_Mod1 Remove 4-F -> Loss of Metabolic Stability Pos2->Pos2_Mod1 Pos2_Mod2 Add 3-Cl (Meta) -> Increased Lipophilicity (CNS penetration) Pos2->Pos2_Mod2 Pos5_Mod1 Oxidation to -COOH -> Rapid Clearance / Inactive Pos5->Pos5_Mod1 Pos5_Mod2 Replace with -CN -> Bioisostere (Stable) Pos5->Pos5_Mod2 PyN_Mod1 N-Oxide formation -> Prodrug Potential PyN->PyN_Mod1

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical modification sites for lead optimization.

Physicochemical Properties & ADME

Understanding the "drug-like" properties of this scaffold is essential for successful development.

Metabolic Stability Profile
  • Primary Risk: The benzylic carbon (5-methyl) is susceptible to CYP450-mediated oxidation.

    • Pathway:

      
      .
      
  • Mitigation Strategy: If half-life is too short, replace the methyl group with a trifluoromethyl (-CF₃) or cyclopropyl group. These maintain the hydrophobic bulk but block oxidation.

Lipophilicity (LogP)
  • Calculated LogP (cLogP): ~3.2 – 3.5.

  • Implication: This value is ideal for CNS penetration (Blood-Brain Barrier crossing) but borders on poor solubility. Formulation usually requires salt formation (e.g., Hydrochloride or Methanesulfonate salts) utilizing the basic pyridine nitrogen (pKa ~5.2).

Data Summary Table
PropertyValue/DescriptionImpact on Development
Molecular Weight 187.21 g/mol Fragment-like; allows room for derivatization.
H-Bond Acceptors 2 (N, F)Good interaction with receptor backbones.
H-Bond Donors 0High membrane permeability.
Rotatable Bonds 1Low entropic penalty upon binding.
Key Metabolite 6-(4-fluorophenyl)nicotinic acidLikely inactive; rapid renal excretion.

References

  • Suzuki-Miyaura Coupling Protocols

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[3] (2020).[4] MDPI. [Link]

    • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[4][5][6] (2018).[5] NIH/PubMed. [Link]

  • Pharmacological Applications (COX-2 & CNS)

    • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors.[2] (2016).[6] NIH/PubMed. [Link]

    • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides... as Novel mGluR5 Antagonists. (2012).[4] NIH. [Link]

  • Metabolic Stability

    • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. (2023).[6][7] PubMed. [Link]

Sources

Methodological & Application

A Robust, Validated RP-HPLC Method for Purity Determination of 2-(4-Fluorophenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-(4-Fluorophenyl)-5-methylpyridine. This compound is a critical intermediate and building block in the synthesis of various pharmaceutically active compounds and ligands.[1] The method described herein is developed based on a deep understanding of the analyte's physicochemical properties and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in research, development, and quality control environments.[2]

Scientific Rationale and Method Development Strategy

The primary objective was to develop a stability-indicating HPLC method capable of separating 2-(4-Fluorophenyl)-5-methylpyridine from its potential process-related impurities and degradation products. The strategic choices behind the method development are rooted in the molecule's chemical structure and properties.

Analyte Physicochemical Properties:

  • Structure: The molecule contains a basic pyridine ring and two aromatic rings (pyridine and fluorophenyl), which are strong chromophores, making UV detection a highly suitable and sensitive choice.

  • Polarity: As a moderately polar compound, 2-(4-Fluorophenyl)-5-methylpyridine is an ideal candidate for reverse-phase chromatography, where it can be effectively retained and separated on a non-polar stationary phase like C18.

  • pKa: The predicted pKa of the pyridine nitrogen is approximately 4.80.[3] This is a critical parameter for method development. To ensure consistent protonation of the analyte and thus achieve sharp, symmetrical peaks and reproducible retention times, the mobile phase pH must be carefully controlled. Operating at a pH at least 1.5-2 units below the pKa (i.e., pH ≤ 3.3) will maintain the analyte in its single, protonated form, preventing peak splitting or broadening that can occur when working near the pKa.

Chromatographic Choices:

  • Column: A modern, high-purity silica-based C18 column was selected. These columns minimize silanol interactions, which can cause peak tailing with basic compounds like pyridine derivatives.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) was chosen. This approach provides the necessary resolving power to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities within a reasonable run time.

    • Aqueous Phase (Mobile Phase A): A phosphate buffer at pH 3.0 was selected to maintain the analyte in a consistent ionic state, as explained above.

    • Organic Phase (Mobile Phase B): Acetonitrile was chosen for its low viscosity and strong elution properties in reverse-phase mode.

  • Detection: Based on the aromatic nature of the analyte, a UV detector set at 254 nm was selected to provide high sensitivity for the main peak and expected impurities.

Detailed Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector. Data acquisition and processing were performed using appropriate chromatography software.

  • Reagents:

    • 2-(4-Fluorophenyl)-5-methylpyridine reference standard (≥99.5% purity)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Phosphoric acid (H₃PO₄) (Analytical grade)

    • Water (High-purity, 18.2 MΩ·cm)

Chromatographic Conditions

All quantitative parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of high-purity water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(4-Fluorophenyl)-5-methylpyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-(4-Fluorophenyl)-5-methylpyridine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[4] The validation parameters and acceptance criteria are outlined below.

System Suitability

System suitability testing is essential to ensure the chromatographic system is performing adequately before any analysis is conducted.[5] These tests are performed by injecting the standard solution five or six times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5 for the main analyte peak
Theoretical Plates (N) N ≥ 5000 for the main analyte peak
% RSD of Peak Area ≤ 1.0% for six replicate injections
% RSD of Retention Time ≤ 1.0% for six replicate injections
Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: The method's specificity was demonstrated by analyzing a blank (diluent), the reference standard, the sample solution, and a sample subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress). Peak purity of the analyte was assessed using a DAD detector to ensure no co-eluting peaks were present.

  • Causality: This ensures that any peaks observed in the chromatogram for impurity determination are not artifacts or co-eluting components, thereby guaranteeing an accurate purity assessment.

Linearity and Range
  • Protocol: Linearity was established by preparing a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.0025 to 0.75 mg/mL). The peak area versus concentration data was plotted, and a linear regression analysis was performed.

  • Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a known amount of the sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate. The percentage recovery was calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision demonstrates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]

  • Repeatability (Intra-assay Precision):

    • Protocol: Six separate sample preparations were analyzed on the same day by the same analyst.

    • Acceptance Criteria: % RSD of the purity results should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

    • Acceptance Criteria: The overall % RSD for results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve method.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Justification: This approach provides a statistically sound basis for determining the lowest concentration of the analyte that can be reliably detected and quantified, which is critical for impurity profiling.

Robustness
  • Protocol: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected by these variations.

Visualization of Workflow

The following diagram illustrates the comprehensive workflow for the HPLC purity analysis of 2-(4-Fluorophenyl)-5-methylpyridine, from initial setup to final validation and reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_validation 3. Method Validation (per ICH Q2) cluster_results 4. Data Processing & Reporting prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Reference Standard Solution prep_mobile->prep_std prep_sample Prepare Sample Solution prep_mobile->prep_sample sst System Suitability Test (SST) (Pass/Fail) prep_sample->sst analysis Inject Blank, Standard, and Sample Solutions sst->analysis If Pass integration Peak Integration & Identification analysis->integration cluster_validation cluster_validation spec Specificity lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robust Robustness calc Calculate Purity (% Area) & Impurity Profile integration->calc report Generate Final Report calc->report

Caption: Workflow for HPLC Purity Analysis and Method Validation.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity determination of 2-(4-Fluorophenyl)-5-methylpyridine. The comprehensive validation confirms its reliability and suitability for routine use in quality control and drug development settings. The logical, science-driven approach to method development ensures consistent performance and trustworthy results, adhering to the stringent requirements of the pharmaceutical industry.

References

  • 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation. Available at: [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . The United States Pharmacopeial Convention. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate . ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography . HELIX Chromatography. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . U.S. Food and Drug Administration. Available at: [Link]

  • Method for pyridine amine derivative - Chromatography Forum . Chromatography Forum. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]

Sources

incorporating 2-(4-Fluorophenyl)-5-methylpyridine into bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-(4-Fluorophenyl)-5-methylpyridine into Bioactive Molecules

Abstract

This guide details the strategic application of 2-(4-fluorophenyl)-5-methylpyridine as a high-value pharmacophore in drug discovery. Structurally, this scaffold bridges the gap between simple biaryls and complex heterocyclic kinase inhibitors. The 4-fluorophenyl moiety provides metabolic resistance to para-oxidation, while the 5-methyl group serves as a versatile "chemical handle" for late-stage diversification. This note provides validated protocols for its synthesis via Suzuki-Miyaura coupling and subsequent functionalization into benzylic halides and carboxylic acids, enabling rapid library generation for targets such as mGluR5 , COX-2 , and p38 MAPK .

Strategic Design & Rationale

Pharmacophore Analysis

The 2-arylpyridine motif is a "privileged structure" in medicinal chemistry.[1] The specific substitution pattern of 2-(4-fluorophenyl)-5-methylpyridine offers three distinct advantages:

  • Metabolic Blocking (The Fluorine Effect): The fluorine atom at the para-position of the phenyl ring blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) compared to the unsubstituted analog.
    
  • Lipophilicity Modulation: The pyridine nitrogen lowers

    
     relative to a biphenyl system, improving aqueous solubility while maintaining aromatic 
    
    
    
    stacking potential.
  • Divergent Handle: The 5-methyl group is electronically activated by the pyridine ring, making it susceptible to both radical halogenation and oxidation. This allows the scaffold to serve as a core building block rather than just a terminal group.

Target Applications
  • mGluR5 Antagonists: This molecule is a structural bioisostere of MPEP (2-methyl-6-(phenylethynyl)pyridine), a classic mGluR5 antagonist.[2] Replacing the alkyne linker with a direct biaryl bond improves chemical stability while maintaining receptor occupancy.

  • COX-2 & p38 MAPK Inhibitors: The 4-fluorophenyl group mimics the specific hydrophobic pocket interactions seen in drugs like Celecoxib and SB-203580 .

Visualizing the Scaffold Logic

The following diagram illustrates the "Scaffold Hopping" logic and the synthetic divergence possible from this core intermediate.

G cluster_0 Bioactive Space MPEP MPEP (mGluR5 Antagonist) Target 2-(4-Fluorophenyl)- 5-methylpyridine (Core Scaffold) MPEP->Target Bioisosteric Replacement Acid 5-Carboxylic Acid (Amide Coupling) Target->Acid Oxidation (KMnO4/SeO2) Bromide 5-Bromomethyl (Alkylation) Target->Bromide Wohl-Ziegler (NBS/AIBN) Ligand Ir(III) Ligand (Photocatalysis) Target->Ligand Complexation

Figure 1: Strategic positioning of the scaffold showing bioisosteric relationships and downstream functionalization pathways.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: Coupling 2-bromo-5-methylpyridine with 4-fluorophenylboronic acid.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) — Chosen for robustness against air/moisture.
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a condenser with 2-bromo-5-methylpyridine (10 mmol, 1.72 g) and 4-fluorophenylboronic acid (12 mmol, 1.68 g).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and stir to dissolve.

  • Base Addition: Add aqueous

    
     (2.0 M, 15 mL).
    
  • Degassing: Sparge the biphasic mixture with nitrogen for 15 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalysis: Add

    
     (0.3 mmol, ~245 mg).
    
  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3]

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–95% (White to off-white solid).

Protocol B: Late-Stage Functionalization (Benzylic Bromination)

Reaction Type: Wohl-Ziegler Reaction Objective: Converting the 5-methyl group to a 5-bromomethyl group for library synthesis.

Reagents:

  • 2-(4-Fluorophenyl)-5-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallize if yellow/brown.

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)

  • Solvent:

    
     (Classic) or 
    
    
    
    (Green alternative, Trifluorotoluene).

Step-by-Step Procedure:

  • Dissolve the scaffold (5 mmol) in anhydrous solvent (25 mL).

  • Add NBS (5.25 mmol) and AIBN (0.25 mmol).

  • Heat to reflux (76°C for

    
     or 102°C for 
    
    
    
    ).
  • Observation: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.

  • Filtration: Cool to 0°C to precipitate succinimide completely. Filter.

  • Concentration: Evaporate solvent to yield the crude benzyl bromide.

    • Note: This intermediate is unstable on silica. Use immediately for alkylation (e.g., reaction with amines/thiols).

Analytical Data Summary

ParameterValue / CharacteristicNotes
Formula

MW: 187.21 g/mol
Appearance White crystalline solidMP: 58–59 °C

NMR

2.38 (s, 3H,

)
Distinctive methyl singlet

NMR

8.51 (d, 1H, H-6 pyr)
Deshielded proton adjacent to N

NMR

-113 to -115 ppm
Typical for fluoro-phenyl
LogP ~3.2Lipophilic; suitable for CNS penetration

References

  • Functionalization (Oxidation): Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids. ResearchGate. Available at: [Link]

  • Functionalization (Bromination): N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

2-(4-Fluorophenyl)-5-methylpyridine as a building block for OLED materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Ligand Engineering for High-Efficiency OLEDs

Abstract

This guide details the synthesis, complexation, and application of 2-(4-fluorophenyl)-5-methylpyridine (F-MePy) , a critical building block for phosphorescent OLED (PHOLED) materials. While the parent 2-phenylpyridine (ppy) ligand yields standard green emission, the F-MePy derivative introduces a strategic "push-pull" modification. The electron-withdrawing fluorine atom (phenyl ring) stabilizes the HOMO to induce a blue shift, while the methyl group (pyridine ring) enhances solubility and suppresses triplet-triplet annihilation (TTA) without significantly altering the triplet energy. This note provides a validated workflow for synthesizing the ligand, forming the Iridium(III) complex, and integrating it into a device stack.

Introduction: The Logic of Ligand Design

In the development of Iridium(III) phosphors, the F-MePy ligand represents a balanced approach to color tuning and processability.

  • Fluorine Effect (Electronic): Substitution at the para position of the phenyl ring (4-F) withdraws electron density from the metal-coordinated carbon. This stabilizes the Highest Occupied Molecular Orbital (HOMO), widening the HOMO-LUMO gap and shifting emission towards the blue/cyan region ($ \lambda_{em} \approx 490-500 $ nm depending on the ancillary ligand).

  • Methyl Effect (Steric/Physical): Substitution at the meta position of the pyridine ring (5-Me) serves two non-electronic functions:

    • Solubility: It disrupts crystalline packing, making the final complex more soluble in organic solvents (toluene, chlorobenzene) for solution-processed OLEDs.

    • Stability: The steric bulk restricts molecular rotation and reduces self-quenching (aggregation) in the solid state, a common failure mode in planar F-ppy complexes.

Material Properties & Safety

PropertySpecification
IUPAC Name 2-(4-Fluorophenyl)-5-methylpyridine
CAS No. Derivative of 2-phenylpyridine class
Molecular Weight 187.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Purity Requirement >99.5% (HPLC) for OLED synthesis; Sublimed grade preferred

Safety Warning: Organoboron compounds and palladium catalysts are used. Handle under inert atmosphere (nitrogen/argon).[1] Fluorinated intermediates may be irritants.

Protocol 1: Ligand Synthesis (Suzuki-Miyaura Coupling)

This protocol utilizes a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid.[1][2][3]

Reagents:

  • A: 2-Bromo-5-methylpyridine (1.0 eq)

  • B: (4-Fluorophenyl)boronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: THF or 1,2-Dimethoxyethane (DME)

Step-by-Step Methodology:

  • Degassing (Critical): In a Schlenk flask, combine solvent (THF) and 2.0 M

    
    . Sparge with Argon for 30 minutes. Reason: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) catalyst.
    
  • Reaction Assembly: Add Reagent A and Reagent B to the flask. Add the Pd catalyst last under a counter-flow of Argon.

  • Reflux: Heat the mixture to reflux ($ \approx 70-80^\circ\text{C} $) for 12–18 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1). The spot for the bromo-pyridine starting material should disappear.

  • Work-up: Cool to room temperature. Extract with Ethyl Acetate ($ 3 \times $). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient Hexane

      
       5% EtOAc/Hexane.
      
    • Target: The product usually elutes as a white solid.

Protocol 2: Iridium Complexation (The "Non-Chlorine" Route)

Direct synthesis of the heteroleptic complex


 is preferred for initial evaluation.

Reagents:

  • Ligand: F-MePy (2.2 eq)

  • Metal Source:

    
     (1.0 eq)
    
  • Solvent: 2-Ethoxyethanol / Water (3:1)

  • Ancillary Ligand: Acetylacetone (acac) +

    
    
    

Step-by-Step Methodology:

  • Dimer Formation:

    • Mix

      
       and F-MePy in 2-Ethoxyethanol/Water.
      
    • Reflux at $ 110^\circ\text{C} $ for 24 hours under Nitrogen.

    • Observation: A yellow/green precipitate (the chloro-bridged dimer) will form.

    • Cool, filter, and wash the precipitate with water and methanol.[4] Do not purify further; use directly.

  • Ancillary Ligand Exchange:

    • Suspend the dimer in 2-Ethoxyethanol.

    • Add Acetylacetone (2.5 eq) and

      
       (10 eq).
      
    • Heat to $ 100^\circ\text{C} $ for 12 hours.

    • Mechanism: The base deprotonates the acac, which then cleaves the chloride bridge, coordinating to the Iridium.

  • Sublimation (The OLED Standard):

    • The crude complex must be purified by thermal sublimation in a vacuum train ($ <10^{-5} $ Torr) at $ \approx 280-320^\circ\text{C} $.

    • Validation: Only sublimed materials ensure the removal of trace chloride ions, which act as non-radiative recombination centers (quenchers) in devices.

Visualization: Synthesis & Device Architecture

Figure 1: Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Reagents: 2-Bromo-5-Me-Py 4-F-Phenylboronic Acid Suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3) Reflux 18h Start->Suzuki N2 atm Ligand Ligand (F-MePy) Purified >99% Suzuki->Ligand Column Chrom. Dimer Chloro-Bridged Dimer (IrCl3, 2-Ethoxyethanol) Ligand->Dimer Cyclometalation Complex Target Complex Ir(F-MePy)2(acac) Dimer->Complex Ligand Exchange (acac) Device OLED Device Fabrication Complex->Device Sublimation

Caption: Step-by-step workflow from raw organic precursors to device-ready Iridium phosphors.

Figure 2: OLED Device Stack (DOT Diagram)

DeviceStack Cathode Cathode (LiF/Al) ETL ETL (TPBi or BCP) Electron Transport ETL->Cathode EML EML (Host: CBP + 8% Ir(F-MePy)2acac) Emission Layer EML->ETL Exciton Confinement HTL HTL (alpha-NPD) Hole Transport HTL->EML Hole Injection HIL HIL (PEDOT:PSS or HAT-CN) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Standard PHOLED architecture. The F-MePy complex acts as the dopant in the Emissive Layer (EML).

Troubleshooting & Quality Control

  • Black Precipitate during Suzuki: Indicates Palladium precipitation ("Pd black").

    • Cause: Insufficient degassing or poor ligand quality.

    • Fix: Increase phosphine ligand concentration or re-degas solvents rigorously.

  • Low Quantum Yield (PLQY):

    • Cause: Oxygen quenching or trace impurities.

    • Check: Ensure the complex was sublimed. Verify the absence of residual chloride via elemental analysis.

  • Emission Red-Shift:

    • Cause: Packing effects in the solid state.

    • Fix: The 5-methyl group usually prevents this, but if observed, lower the doping concentration in the host (e.g., reduce from 8% to 5%).

References

  • Suzuki-Miyaura Coupling Protocols

    • BenchChem Application Notes.[1] "Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine."[1] Link (Generalized protocol adapted for F-MePy).

  • Iridium Complex Synthesis & Properties

    • Henwood, A. F., et al. (2023). "The design and synthesis of green emissive iridium(III) complexes guided by calculations..." Dalton Transactions. Link (Discusses the effect of methyl/silyl substitution on ppy ligands).

  • Fluorination Effects in OLEDs

    • Baranoff, E., et al. (2015). "Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning..." Inorganic Chemistry. Link (Authoritative source on 4-F vs 5-F substitution effects).

  • Device Architecture Standards

    • Ossila Ltd. "Tris(2-phenylpyridine)iridium(III) - Ir(ppy)3 Material Guide." Link (Standard reference for ppy-based device stacks).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)-5-methylpyridine. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the synthesis of this important biaryl compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The predominant and most versatile method for synthesizing 2-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus primarily on optimizing this pathway, which typically involves the coupling of a halopyridine (such as 2-bromo- or 2-chloro-5-methylpyridine) with 4-fluorophenylboronic acid.[3]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions to improve your reaction outcomes.

Q1: Why is my yield of 2-(4-Fluorophenyl)-5-methylpyridine consistently low or the reaction failing to go to completion?

A: Low conversion is a common issue in Suzuki-Miyaura couplings and can be attributed to several interdependent factors related to the catalytic cycle. The primary areas to investigate are the catalyst system (palladium source and ligand), the base, and the reaction conditions (solvent, temperature).

Causality Explained: The Suzuki reaction relies on a delicate balance between three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A bottleneck in any of these steps will stall the catalyst and lead to low yields.

  • Catalyst & Ligand: The palladium catalyst's role is to bring the two coupling partners together. The ligand stabilizes the palladium center and modulates its reactivity. An inappropriate ligand can lead to catalyst decomposition (formation of palladium black) or slow down the key reaction steps.

  • Base: The base is not merely a pH adjuster; its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[4] The choice of base and its solubility are critical.

  • Solvent & Temperature: The solvent must solubilize the reactants and facilitate the interaction of aqueous and organic phases if a biphasic system is used. Temperature provides the necessary activation energy but excessive heat can accelerate catalyst decomposition and side reactions.

Systematic Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your 4-fluorophenylboronic acid is pure and has not degraded. It is a moisture-sensitive reagent that can undergo protodeboronation.[5][6][7] Your halopyridine should also be free of impurities that could poison the catalyst.

  • Evaluate the Catalyst System: If you observe the formation of palladium black, your catalyst is likely decomposing.

    • Switch Ligand: For coupling with electron-rich pyridines, bulky, electron-rich phosphine ligands are often effective. Consider switching from a general-purpose ligand like PPh₃ to a more specialized one such as SPhos, XPhos, or RuPhos, which are designed for challenging couplings.

    • Use a Pre-catalyst: Modern palladium pre-catalysts are often more stable and activate under milder conditions.

  • Optimize the Base:

    • If using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. This can significantly accelerate the transmetalation step, especially with less reactive coupling partners.[8]

  • Adjust Solvent and Temperature:

    • A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) with water is common. The water content can be crucial; sometimes adding a small percentage of water (e.g., 10-20%) can dramatically increase the yield.[9]

    • Gently increase the reaction temperature in 10 °C increments. A typical range for these reactions is 70-100 °C.[3][10]

Below is a workflow diagram to guide your troubleshooting process for low yield issues.

G start Low Yield or No Reaction reagent_check Verify Reagent Purity (Boronic Acid, Halopyridine) start->reagent_check catalyst_issue Catalyst Problem? (e.g., Pd Black) reagent_check->catalyst_issue Reagents OK base_issue Suboptimal Base? catalyst_issue->base_issue No solution_ligand Use Bulky Ligand (e.g., SPhos, XPhos) or use a Pre-catalyst catalyst_issue->solution_ligand Yes conditions_issue Incorrect Conditions? base_issue->conditions_issue No solution_base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) base_issue->solution_base Yes solution_conditions Optimize Solvent/Water Ratio Increase Temperature Incrementally conditions_issue->solution_conditions Yes success Yield Improved conditions_issue->success No (Re-evaluate hypothesis) solution_ligand->success solution_base->success solution_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: My main impurity is 4,4'-difluorobiphenyl. How can I minimize this side reaction?

A: The formation of 4,4'-difluorobiphenyl is due to the homocoupling of 4-fluorophenylboronic acid. This side reaction is competitive with the desired cross-coupling and is often promoted by the presence of oxygen and certain palladium species.

Causality Explained: Homocoupling occurs when two molecules of the boronic acid react with each other. This process can be catalyzed by the Pd(II) species in the catalytic cycle. It is particularly problematic under conditions that favor the oxidation of the Pd(0) catalyst or when the desired cross-coupling reaction is slow, allowing more time for side reactions to occur.

Mitigation Strategies:

  • Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of inert gas throughout the reaction. Oxygen can facilitate the homocoupling pathway.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homocoupling side reaction.

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase side reactions. Conversely, too little catalyst can slow the desired reaction, also favoring homocoupling. A typical starting point is 1-5 mol % of the palladium catalyst.[8][11]

  • Reaction Temperature: Lowering the reaction temperature may slow the rate of homocoupling more than the rate of the desired cross-coupling.

ParameterRecommendation to Minimize Homocoupling
Atmosphere Strictly inert (Nitrogen or Argon)
Boronic Acid Use 1.1–1.2 equivalents
Catalyst Loading Optimize between 1–5 mol %
Temperature Use the lowest effective temperature

Caption: Conditions to suppress boronic acid homocoupling.

Q3: I'm observing significant amounts of 5-methylpyridine as a byproduct. What is causing this?

A: The presence of 5-methylpyridine indicates that your starting material, 2-halo-5-methylpyridine, is undergoing dehalogenation.

Causality Explained: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[2] After the initial oxidative addition of the halopyridine to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination of the resulting aryl-hydride intermediate yields the dehalogenated product (5-methylpyridine) and regenerates a Pd(0)-like species.[2] Common hydride sources include solvent impurities (e.g., isopropanol in acetone), amine bases, or even water under certain conditions.

Mitigation Strategies:

  • Use High-Purity Solvents: Ensure your solvents are anhydrous and free from alcohols or other potential hydride donors.

  • Choice of Base: Avoid using amine bases if dehalogenation is a problem. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred.

  • Increase Reaction Rate: Any optimization that accelerates the main catalytic cycle (e.g., a more efficient ligand, optimal temperature) will reduce the lifetime of the intermediate susceptible to dehalogenation, thereby minimizing the side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the Suzuki coupling to synthesize 2-(4-Fluorophenyl)-5-methylpyridine?

A: A robust starting point is to use 2-bromo-5-methylpyridine and 4-fluorophenylboronic acid with a suitable palladium catalyst and base in a dioxane/water solvent system. A yield of up to 91.5% has been reported under optimized conditions.[3] See the detailed protocol in the next section.

Q2: Which palladium catalyst and ligand combination is most effective?

A: There is no single "best" combination, as the optimal choice depends on the specific substrate and conditions. However, for coupling with a 2-halopyridine, catalysts that are electron-rich and sterically hindered tend to perform well. A good starting point is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), as it is a stable pre-catalyst that has shown good to modest yields in 2-arylpyridine synthesis.[10] For more challenging couplings or to improve yields, consider using a combination of a palladium source like Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos.

Q3: How do I properly handle and store 4-fluorophenylboronic acid?

A: 4-Fluorophenylboronic acid is a crystalline solid that can be sensitive to moisture and air over long periods.[12]

  • Storage: Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.

  • Handling: When weighing and adding the reagent to your reaction, do so in a dry environment (e.g., glovebox or under a stream of nitrogen) to minimize exposure to atmospheric moisture.

Q4: Are there alternative synthetic methods available?

A: Yes, while Suzuki coupling is the most common, other methods exist. One notable alternative is the direct C-H arylation of pyridine N-oxides.[13][14] In this approach, 5-methylpyridine N-oxide can be directly coupled with an arylboronic ester using a copper or palladium catalyst.[15] This method avoids the need to pre-functionalize the pyridine with a halogen, making it more atom-economical. The resulting 2-arylpyridine N-oxide can then be easily reduced to the final product.[13]

Detailed Experimental Protocol

Optimized Suzuki-Miyaura Protocol for 2-(4-Fluorophenyl)-5-methylpyridine

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-couplings.[3][8]

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)[5]

  • Pd(dppf)Cl₂ (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methylpyridine, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(4-Fluorophenyl)-5-methylpyridine as a solid.

Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 product Ar¹-Ar² (Final Product) red_elim->product aryl_halide Ar¹-X (2-Halo-5-methylpyridine) aryl_halide->ox_add boronic_acid Ar²-B(OH)₂ (4-Fluorophenylboronic acid) boronic_acid->transmetal base Base (e.g., Na₂CO₃) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. PubMed.[Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.[Link]

  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.[Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI.[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320. KIPO.[Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. ACS Publications.[Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.[Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate.[Link]

  • 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem.[Link]

  • Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. RSC Publishing.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.[Link]

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.[Link]

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate.[Link]

Sources

troubleshooting Suzuki coupling side reactions for 2-arylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Suzuki-Miyaura Coupling of 2-Arylpyridines Role: Senior Application Scientist Status: Operational

Introduction: The "2-Pyridyl Paradox"

Welcome to the advanced troubleshooting guide for 2-arylpyridine synthesis. If you are here, you likely encountered one of two specific failure modes: either your boron reagent disappeared without forming product, or your catalyst deactivated immediately.

Synthesizing 2-arylpyridines via Suzuki coupling is mechanistically distinct from standard biaryl couplings due to two antagonistic factors:

  • Nucleophilic Instability: 2-Pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation (hydrolysis of the C-B bond).

  • Electrophilic Deactivation: The basic nitrogen atom in 2-halopyridines can coordinate to the Palladium center, poisoning the catalyst.

This guide dissects these mechanisms and provides validated protocols to overcome them.

Module 1: The "Disappearing Nucleophile"

Issue: Rapid Protodeboronation

Symptom:

  • HPLC/LCMS shows complete consumption of the boronic acid/ester within minutes.

  • The aryl halide remains unreacted.

  • The major byproduct is the protonated pyridine (protodeboronation).

Root Cause Analysis: Unlike 3- or 4-pyridyl isomers, 2-pyridyl boronic acids undergo a unique, rapid decomposition pathway. As detailed by Lloyd-Jones et al., this proceeds via a zwitterionic intermediate where the pyridyl nitrogen facilitates the cleavage of the C-B bond. This reaction is accelerated by water and base—the exact conditions used in standard Suzuki couplings.

Mechanism Visualization

Protodeboronation BA 2-Pyridyl Boronic Acid Boronate Boronate Anion (Tetrahedral) BA->Boronate + OH- Base Base/H2O Zwitterion Zwitterionic Transition State Boronate->Zwitterion N-H Interaction Product Pyridine (Byproduct) Zwitterion->Product C-B Cleavage Boric B(OH)3 Zwitterion->Boric

Figure 1: The rapid decomposition pathway of 2-pyridyl boronic species in aqueous base.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent Class Switch to MIDA Boronates MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, removing the vacant p-orbital on boron. This shuts down the transmetallation and the protodeboronation until "slow-released" by hydrolysis, keeping free boronic acid concentration low (Burke et al.).
Alternative Anhydrous Conditions If MIDA is unavailable, use Cu(I) co-catalysis (Liebeskind-Srogl) or anhydrous bases (CsF, K3PO4) in Dioxane/DMF to prevent hydrolytic cleavage.
Reversal Swap Partners If possible, use 2-halopyridine + Aryl Boronic Acid .[1] Aryl boronic acids are stable, and 2-halopyridines are reactive electrophiles (see Module 2).

Module 2: The "Comatose Catalyst"

Issue: Catalyst Poisoning

Symptom:

  • Reaction stalls at <10% conversion.

  • Starting materials are recovered.[2]

  • Solution may turn clear or precipitate Pd-black early.

Root Cause Analysis: The pyridine nitrogen is a good ligand. In the absence of sterically demanding ligands, the pyridine substrate (or product) will coordinate to the Pd(II) center, forming a stable Pd(L)2(Pyridine)2 complex. This "off-cycle" species prevents the oxidative addition of the aryl halide.

Mechanism Visualization

CatalystPoisoning Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd + Ar-X Coordination N-Coordination (Poisoning) OxAdd->Coordination + Pyridine (Substrate) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 (Bulky Ligand Prevents Poisoning) DeadCat Inactive Pd(II)(Py)2 Complex Coordination->DeadCat Stable Trap Product Reductive Elimination (Product) TransMet->Product Product->Pd0 Regenerate

Figure 2: Competition between the productive catalytic cycle and the non-productive nitrogen coordination pathway.

Troubleshooting Protocol

Q: Which ligand should I use? A: You must use electron-rich, sterically bulky phosphines. The bulk prevents the pyridine nitrogen from approaching the Pd center, while the electron richness facilitates oxidative addition.

LigandEfficacyNotes
XPhos High The gold standard for 2-pyridyl couplings. The isopropyl groups provide massive steric shielding.
SPhos High Excellent for stability; water-tolerant.
PPh3 Low Do not use. Pyridine will displace PPh3 and shut down the reaction.
dppf Medium Can work for 2-bromopyridines but fails for chlorides.

Module 3: Validated Experimental Protocols

Protocol A: The "Slow-Release" Method (For 2-Pyridyl Boronates)

Use this when you MUST use the pyridine as the nucleophile.

Reference: Validated based on Burke, M. D. et al. (2009).[2][3]

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • 2-Pyridyl MIDA Boronate (1.2 - 1.5 equiv)

    • Catalyst: Pd(OAc)2 (0.02 equiv) + XPhos (0.04 equiv)

    • Base: K3PO4 (5.0 equiv) - Note: High base load is required to hydrolyze the MIDA ester.

    • Solvent: Dioxane : Water (5:1)

  • Procedure:

    • Combine all solids in a vial.

    • Add solvents (degassed).

    • Seal and heat to 100 °C for 4–12 hours.

    • Why this works: The water/base slowly hydrolyzes the MIDA boronate to the active boronic acid. The rate of release matches the rate of coupling, preventing accumulation and subsequent protodeboronation.

Protocol B: The "Bulky Shield" Method (For 2-Halopyridines)

Use this when the pyridine is the electrophile (Standard Approach).

Reference: Validated based on Buchwald, S. L. et al.

  • Reagents:

    • 2-Chloropyridine (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pre-catalyst: XPhos Pd G2 or G3 (0.02 equiv)

      • Alternative: Pd2(dba)3 (1 mol%) + XPhos (2-4 mol%)

    • Base: K3PO4 (2.0 equiv)

    • Solvent: THF : Water (10:1) or Toluene : Water.[3]

  • Procedure:

    • Charge solids. Purge with Argon/Nitrogen.[1]

    • Add degassed solvent.[1]

    • Heat to 80 °C .

    • Why this works: XPhos G2 generates the active Pd(0)-L species immediately. The bulky XPhos ligand prevents the 2-chloropyridine nitrogen from binding to the metal, forcing the reaction through the oxidative addition of the C-Cl bond.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[2][3] [Link]

  • MIDA Boronate "Slow Release" Strategy: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3][4][5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[2][3] [Link]

  • Ligand Selection for Pyridines (Buchwald): Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2][3] [Link]

  • MIDA Preparation & Utility: Kelly, A. M., et al. (2020).[2] A Mild Method for Making MIDA Boronates. Organic Letters. [Link]

Sources

purification of crude 2-(4-Fluorophenyl)-5-methylpyridine by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-Fluorophenyl)-5-methylpyridine

Welcome to the technical support guide for the purification of crude 2-(4-Fluorophenyl)-5-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for applications such as the synthesis of Iridium(III) photocatalysts. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures[1].

This guide provides a structured, question-and-answer-based approach to troubleshooting common issues encountered during the recrystallization of 2-(4-Fluorophenyl)-5-methylpyridine, alongside a detailed experimental protocol.

Key Physical & Chemical Properties

A thorough understanding of the material's properties is fundamental to developing a robust purification protocol.

PropertyValueSource
CAS Number 85237-65-6[2]
Molecular Formula C₁₂H₁₀FN[2]
Molecular Weight 187.21 g/mol [2]
Appearance White to off-white powder or crystals[3]
Melting Point 58-59 °C[3]
pKa (Predicted) 4.80 ± 0.25[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter during the experimental process.

Part 1: Solvent Selection & Screening

Q1: What are the ideal characteristics of a recrystallization solvent for 2-(4-Fluorophenyl)-5-methylpyridine?

An ideal solvent should exhibit a steep solubility curve for the target compound. This means it should dissolve a large amount of 2-(4-Fluorophenyl)-5-methylpyridine at its boiling point but very little at low temperatures (e.g., 0-4 °C). This differential solubility is the driving force for high recovery of the purified product upon cooling[1].

Key characteristics include:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the crude compound when heated.

  • Low Solvency at Low Temperatures: The compound should have minimal solubility in the cold solvent to maximize yield.

  • Inertness: The solvent must not react chemically with the compound[1].

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying[1].

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration)[1].

Q2: I don't know where to start. Which solvents should I screen for this compound?

Given the structure of 2-(4-Fluorophenyl)-5-methylpyridine (a moderately polar aromatic heterocycle), a range of common organic solvents should be tested. A good starting point includes:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl Acetate

  • Ketones: Acetone

  • Hydrocarbons: Hexanes, Heptane, Toluene

  • Chlorinated Solvents: Dichloromethane

For pyridine derivatives, solvent mixtures like hexane-isopropanol or isopropanol-dichloromethane have been successfully used[4]. A small-scale screening experiment is the most effective approach.

Q3: No single solvent seems to work. The compound is either too soluble in everything or not soluble enough. What is my next step?

This is a common scenario that necessitates the use of a mixed-solvent system, also known as a two-solvent system. This involves a pair of miscible solvents where one is a "good" solvent (dissolves the compound readily) and the other is a "poor" or "anti-solvent" (the compound is insoluble in it)[5][6].

How to use a mixed-solvent system:

  • Dissolve the crude 2-(4-Fluorophenyl)-5-methylpyridine in a minimal amount of the "good" solvent at an elevated temperature.

  • Slowly add the "poor" solvent dropwise to the hot solution until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. The decrease in solubility upon cooling will be much more dramatic than in a single-solvent system, often promoting better crystal growth.

Commonly successful mixtures include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes[5].

Part 2: Common Experimental Problems

Q4: My compound separated as an oil, not as crystals. What went wrong and how can I fix it?

This phenomenon, known as "oiling out," occurs when the solute's solubility is so high that it separates from the solution as a supercooled liquid phase before the solution reaches the optimal temperature for crystallization[7]. This is undesirable as oils tend to trap impurities.

Causes and Solutions:

  • Solution is too concentrated: The boiling point of the solution may be above the melting point of your compound (58-59 °C).

    • Fix: Reheat the solution until the oil redissolves. Add a larger volume of the hot solvent to decrease the concentration and then allow it to cool slowly again.

  • Cooling is too rapid: Shock-cooling can prevent the ordered lattice formation required for crystallization.

    • Fix: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Inappropriate solvent: The solvent's properties may promote oiling.

    • Fix: Try a different solvent or solvent system, perhaps one with a lower boiling point.

Q5: I've cooled the solution, but no crystals are forming. What should I do?

Supersaturation has been achieved, but nucleation (the initial formation of crystal seeds) has not occurred. This can be induced using several methods[8][9]:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth[1][8]. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, removing it, allowing the solvent to evaporate, and then re-introducing the rod with its thin film of solid into the solution[9].

  • Further Cooling: If the solution is at room temperature, place it in an ice-water bath to further decrease solubility.

  • Reduce Solvent Volume: If too much solvent was added, you may need to gently heat the solution to evaporate some of the solvent, re-saturate the solution, and attempt cooling again[9].

Q6: My final product is pure, but the recovery yield is very low. What are the likely causes?

Low yield is often a result of procedural missteps rather than a failure of the recrystallization principle itself.

  • Excessive Solvent: Using too much solvent to dissolve the crude material will result in a significant portion of the product remaining in the cold mother liquor. Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost on the filter paper. To prevent this, use a pre-heated funnel and filter the solution quickly[7].

  • Improper Washing: Washing the collected crystals on the filter with a large volume of fresh, room-temperature solvent will dissolve some of the product. Always wash with a minimal amount of ice-cold recrystallization solvent[8].

Visualized Protocols and Workflows

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_finish Finishing start Start with Crude Solid select_solvent Select Solvent System start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (Optional: for insoluble impurities) dissolve->hot_filter cool Slow Cooling (Induce Crystallization) hot_filter->cool Filtrate collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: Standard workflow for purification by recrystallization.

Solvent Selection Decision Logic

Solvent_Selection start Test Solubility in Single Solvent 'S' q1 Soluble in Hot 'S'? start->q1 q2 Insoluble in Cold 'S'? q1->q2 Yes fail1 Try a Different Solvent q1->fail1 No success Use Single Solvent 'S' q2->success Yes q3 Soluble in Cold 'S'? q2->q3 No mixed_solvent Use a Mixed-Solvent System ('Good' Solvent + 'Poor' Solvent) q3->mixed_solvent Yes fail2 Try a Different 'Good' Solvent q3->fail2 No (Insoluble in Hot & Cold)

Caption: Decision tree for selecting an appropriate solvent system.

Detailed Experimental Protocol: Recrystallization of 2-(4-Fluorophenyl)-5-methylpyridine

Objective: To purify crude 2-(4-Fluorophenyl)-5-methylpyridine using a single-solvent recrystallization method. This protocol assumes isopropanol is a suitable solvent based on preliminary screening.

Materials:

  • Crude 2-(4-Fluorophenyl)-5-methylpyridine

  • Isopropanol (or other predetermined suitable solvent)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place 1.0 g of the crude 2-(4-Fluorophenyl)-5-methylpyridine into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 5 mL of isopropanol. Heat the mixture gently on a hot plate with stirring. Continue to add isopropanol in small portions (0.5-1.0 mL) until the solid has just completely dissolved in the boiling solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution quickly through the filter paper[7]. This step should be performed swiftly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a few drops of ice-cold isopropanol. Turn on the vacuum to seal the paper. Decant the supernatant, then transfer the crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the crystals with a small portion (1-2 mL) of ice-cold isopropanol to rinse away any remaining soluble impurities[8]. It is critical to break the vacuum before adding the wash solvent to ensure all crystals are rinsed, then reapply the vacuum[8].

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the filter cake to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at low heat can be used.

  • Analysis: Once dry, weigh the purified product to calculate the percent recovery and determine its melting point to assess purity.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2-(4-FLUOROPHENYL)-5-METHYLPYRIDINE. Retrieved from [Link]

  • Akhtar, M. N., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Eco-friendly process for recovery of pyridine and/or its derivatives.
  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
  • ACS Publications. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[10]arene Host–Guest System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10251-10254.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

Sources

optimizing catalyst loading for 2-(4-Fluorophenyl)-5-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Fluorophenyl)-5-methylpyridine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, to construct this important biaryl scaffold. Instead of a rigid protocol, we offer a dynamic resource structured as a series of troubleshooting guides and frequently asked questions. Our goal is to provide you with the causal understanding and practical steps needed to diagnose issues and rationally optimize your catalyst loading for improved yield, purity, and reproducibility.

Troubleshooting Guide: Diagnosing and Solving Catalyst-Related Issues

This section addresses specific experimental failures you may encounter. We will walk through the logic of diagnosing the problem, focusing on the pivotal role of the palladium catalyst.

Problem 1: My reaction shows very low or no conversion to the desired product.

This is the most common issue in cross-coupling reactions. Before adjusting multiple parameters, it's crucial to systematically investigate the catalyst's role.

Initial Diagnosis Questions:

  • Is the catalyst active? Palladium precursors, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time with improper storage.[1] Pd(II) precatalysts are generally more stable but still require proper handling.

  • Is the active Pd(0) species being generated efficiently? Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to the active Pd(0) catalytic species.[1][2] If this reduction is inefficient, the catalytic cycle cannot begin.[3]

  • Is the catalyst loading sufficient? While minimizing catalyst loading is a goal, an insufficient amount will naturally lead to low conversion, especially with challenging substrates like electron-rich or sterically hindered pyridines.

Troubleshooting Protocol & Solutions:

  • Validate Catalyst Activity: Perform a control reaction with a known, reliable substrate combination (e.g., 4-bromotoluene and phenylboronic acid) using the same catalyst batch. If this control reaction also fails, your catalyst has likely degraded and should be replaced.

  • Ensure Pd(0) Generation: If using a Pd(II) source, the reduction to Pd(0) is critical. Some phosphine ligands can act as reductants, but this process can be inefficient.[1] Using a pre-formed, air-stable Pd(0) precatalyst or a modern Pd(II) precatalyst designed for easy reduction (e.g., Buchwald precatalysts) can ensure a smooth initiation of the catalytic cycle.[1]

  • Systematic Increase in Catalyst Loading: If the catalyst is active, incrementally increase the loading. Start from your initial condition (e.g., 1 mol %) and increase to 2.5 mol % and then 5 mol %.[4] Monitor the conversion at each step. If conversion increases proportionally, your initial loading was likely too low for the substrate's reactivity. However, if you see no improvement, the issue lies elsewhere (e.g., base, solvent, temperature, reagent purity).

Problem 2: The reaction starts but stalls before reaching full conversion.

Observing initial product formation that plateaus over time strongly suggests catalyst deactivation or degradation during the reaction.[5]

Causality Analysis:

  • Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[6]

  • Ligand Degradation: Phosphine ligands, essential for stabilizing the catalyst and facilitating the reaction, can be sensitive to air and moisture, leading to oxidation.[6]

  • Product Inhibition/Poisoning: The pyridine nitrogen in your product or starting material can coordinate strongly to the palladium center, inhibiting its catalytic activity.[7] This is a known challenge for heteroaromatic substrates.

Troubleshooting Protocol & Solutions:

  • Visual Inspection: Look for the formation of a black precipitate (palladium black). This is a clear sign of catalyst decomposition.

  • Optimize Ligand-to-Palladium Ratio: Ensure you are using an adequate ratio of ligand to palladium. For monodentate ligands, a 2:1 or 4:1 ligand:Pd ratio is common. Using bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands) can both stabilize the Pd(0) center against aggregation and accelerate the rate-limiting steps, helping the desired reaction outcompete deactivation pathways.[1][8]

  • Re-evaluate Temperature: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

  • Consider a More Robust Catalyst System: For challenging pyridine substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switching to a more robust, specialized catalyst system, such as those employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can overcome inhibition and deactivation issues.[1][7]

Problem 3: I'm observing significant homocoupling of my 4-fluorophenylboronic acid.

The formation of 4,4'-difluorobiphenyl is a common side reaction in Suzuki couplings. This indicates a flaw in the catalytic cycle, often related to the presence of oxygen or an inefficient transmetalation step.

Causality Analysis:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid. This is a non-catalytic side reaction that consumes your starting material.[1]

  • Slow Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow compared to other pathways, it can lead to side reactions.

Troubleshooting Protocol & Solutions:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][9]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[10] If homocoupling is an issue, ensure your base (e.g., K₂CO₃, Cs₂CO₃) is sufficiently strong and soluble to facilitate this step efficiently. Switching to a stronger base or using a phase-transfer catalyst in biphasic systems can sometimes help.

  • Re-examine Catalyst Loading: While counterintuitive, excessively high catalyst loading under poorly degassed conditions can sometimes exacerbate homocoupling. Focus on rigorous inerting techniques first before modifying catalyst loading to address this specific issue.

Frequently Asked Questions (FAQs) on Catalyst Loading

Q1: What is a typical starting catalyst loading for the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling?

For initial screening and lab-scale synthesis, a palladium catalyst loading of 1 to 5 mol % is a standard and effective starting point.[4] A study on the synthesis of amino-substituted bipyridines found that increasing the catalyst from 1 mol % to 5 mol % significantly improved yields, with no further benefit seen at 10 mol %.[4] For process development and scale-up, the goal is often to reduce this to well below 1 mol %, but initial optimization is best performed in this higher range to ensure the reaction is viable.

Q2: How do I decide whether to increase or decrease catalyst loading?

The decision should be data-driven. Monitor your reaction's progress using techniques like TLC, GC-MS, or NMR.[11][12]

  • Increase loading if: You observe a clean but incomplete reaction where starting materials are left, and there are minimal side products. This suggests the reaction is simply too slow or the catalyst has a low turnover number under your conditions.

  • Decrease loading if: The reaction proceeds to completion rapidly, but you observe significant side products or issues with purification. High catalyst loads can sometimes promote side reactions. More importantly, if you achieve a high yield (e.g., >90%), it is good practice to then attempt the reaction with a lower loading (e.g., decrease from 2 mol % to 1 mol % or 0.5 mol %) to improve cost-effectiveness and reduce palladium contamination in the final product.

Q3: When should I screen different palladium catalysts and ligands instead of just optimizing the loading?

You should screen different systems when optimizing the loading of your current catalyst does not solve the problem. For instance:

  • If increasing the catalyst loading from 1% to 5% results in no improvement in yield.

  • If you have persistent issues with catalyst deactivation (palladium black formation).

  • If your substrates are particularly challenging (e.g., sterically hindered 2,6-disubstituted pyridines or electron-rich chloro-pyridines).

The choice of ligand has a profound impact on catalyst performance. Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting in Suzuki couplings.[1][8]

Catalyst System ComponentTypeTypical Starting Loading (mol %)Key Considerations
Palladium Precursor Pd(OAc)₂, PdCl₂, Pd₂(dba)₃1 - 2.5%Often requires in situ combination with a ligand. Quality can vary.[1]
PdCl₂(dppf)2.5 - 5%An effective and common precatalyst for 2-arylpyridine synthesis.[13][14][15]
Buchwald Precatalysts1 - 3%Air-stable Pd(II) sources that readily form the active Pd(0) catalyst. Excellent for challenging substrates.
Common Ligands PPh₃ (Triphenylphosphine)2 - 4 equiv. relative to PdA standard, inexpensive ligand, but may not be effective for difficult couplings.[4]
dppf1 - 1.2 equiv. relative to PdA robust bidentate ligand, often used in complex form with Pd.
Buchwald Ligands (XPhos, SPhos)1.5 - 2 equiv. relative to PdBulky, electron-rich monophosphine ligands that promote high catalyst turnover.[1][7]

Q4: How does the choice between a Pd(0) and Pd(II) precursor affect the reaction and optimal loading?

The choice impacts the catalyst activation step.[16]

  • Pd(0) Precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the correct oxidation state to enter the catalytic cycle directly. Theoretically, this can lead to faster initiation. However, they are often less stable in air, and their true Pd(0) content can be variable, potentially requiring higher apparent loadings to compensate for degradation.[1]

Workflow and Experimental Protocols

Logical Workflow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to diagnosing low-yield issues, with a focus on catalyst optimization.

G cluster_start Initial Observation cluster_diagnosis Diagnosis Phase cluster_solution Solution & Optimization start Low or No Yield in 2-Arylpyridine Synthesis q1 Run Control Reaction (e.g., 4-bromotoluene + phenylboronic acid) start->q1 q2 Reaction Stalls or Palladium Black Forms? q1->q2 Yes (Control Works) sol1 Replace Catalyst Batch. Procure new Pd source. q1->sol1 No (Control Fails) q3 Significant Homocoupling? q2->q3 No sol3 Improve Ligand Stability (Use bulky/robust ligand). Lower Reaction Temp. q2->sol3 Yes sol2 Systematically Increase Catalyst Loading (e.g., 1% -> 2.5% -> 5%) q3->sol2 No sol5 Improve Degassing Protocol (Freeze-Pump-Thaw or prolonged Ar sparging) q3->sol5 Yes sol2->q2 Re-evaluate sol4 Screen Alternative Catalysts (e.g., Buchwald/NHC systems) sol3->sol4 If problem persists

Caption: Decision workflow for troubleshooting low yield in Suzuki-Miyaura coupling.

Experimental Protocol: Small-Scale Test Reaction for Catalyst Loading Optimization

This protocol is designed to test the effect of catalyst loading on the reaction between 2-chloro-5-methylpyridine and (4-fluorophenyl)boronic acid.

Reagents & Equipment:

  • 2-Chloro-5-methylpyridine

  • (4-Fluorophenyl)boronic acid (1.2 equivalents)

  • Palladium Catalyst (e.g., PdCl₂(dppf))

  • Base: Anhydrous K₂CO₃ (2.5 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Small reaction vials (e.g., 2 mL) with stir bars and screw caps

  • Heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Analytical tools: TLC plates, GC-MS or LC-MS for conversion analysis

Procedure:

  • Setup: In three separate, dry reaction vials labeled "1.0 mol %", "2.5 mol %", and "5.0 mol %", add a stir bar.

  • Add Solids: To each vial, add 2-chloro-5-methylpyridine (e.g., 0.1 mmol, 1.0 equiv), (4-fluorophenyl)boronic acid (0.12 mmol, 1.2 equiv), and K₂CO₃ (0.25 mmol, 2.5 equiv).

  • Add Catalyst:

    • To the "1.0 mol %" vial, add the palladium catalyst (0.001 mmol).

    • To the "2.5 mol %" vial, add the palladium catalyst (0.0025 mmol).

    • To the "5.0 mol %" vial, add the palladium catalyst (0.005 mmol).

    • Note: It is often easier to prepare a stock solution of the catalyst in the reaction solvent to accurately dispense these small quantities.

  • Add Solvent & Degas: Add the degassed solvent mixture (e.g., 1.0 mL of 4:1 dioxane:water) to each vial. Seal the vials and purge the headspace with inert gas for 2-3 minutes.

  • Reaction: Place the vials in a preheated heating block at 90-100 °C.[13][15] Allow the reactions to stir for a set amount of time (e.g., 4-12 hours).

  • Monitoring & Analysis: After the set time, cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, filter it, and analyze by your chosen method (TLC, GC-MS, etc.) to determine the relative conversion to the product.

  • Evaluation: Compare the conversion rates across the three vials. This will give you a clear indication of the optimal catalyst loading for these specific conditions. If 5.0 mol % gives a significantly better result than 1.0 mol %, you know that a higher loading is necessary. If all three give excellent conversion, you can be confident in using the lower 1.0 mol % loading for future experiments.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit r/Chempros. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). National Institutes of Health (NIH). [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of Substituted 2-Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted 2-phenylpyridine derivatives. This ubiquitous structural motif is a cornerstone in medicinal chemistry, materials science, and agrochemicals.[1][2] However, its synthesis is often fraught with challenges that can impede research and development. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to navigate these synthetic hurdles.

Section 1: Cross-Coupling Reactions – The Workhorse with Quirks

Palladium-catalyzed cross-coupling reactions are the most common methods for constructing the 2-phenylpyridine scaffold.[3] However, the unique electronic nature of the 2-pyridyl group often leads to complications.[1]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling between a 2-halopyridine and a phenylboronic acid is giving low to no yield. What are the likely causes and how can I troubleshoot?

Answer: This is a classic challenge in 2-phenylpyridine synthesis. The poor reactivity of 2-pyridyl boron reagents and the capricious nature of 2-pyridine organometallics are well-documented.[1] Several factors could be at play, and a systematic approach is key to resolving the issue.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[4]

    • Troubleshooting:

      • Use a high-quality palladium source: Ensure your catalyst hasn't been exposed to air or moisture for extended periods.

      • Employ a pre-catalyst: These are often more stable and can lead to more consistent results.[4]

      • Strictly inert atmosphere: Perform the reaction under argon or nitrogen to prevent catalyst degradation.[4]

  • Inappropriate Ligand Choice: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.[4]

    • Troubleshooting:

      • For electron-deficient pyridines, ligands that promote rapid oxidative addition can be beneficial.[4]

      • Experiment with different ligands. While standard ligands like PPh₃ are common, specialized Buchwald ligands such as SPhos or XPhos can significantly improve yields in challenging cases.

  • Suboptimal Base and Solvent: The base is crucial for the transmetalation step, and the solvent impacts reagent solubility and reaction temperature.[4]

    • Troubleshooting:

      • Base Screening: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base should be strong enough to activate the boronic acid.

      • Solvent System Optimization: Typical solvents include toluene, dioxane, or DMF, often with water as a co-solvent. The ideal solvent system is substrate-dependent.

  • Poor Quality of Boronic Acid: Boronic acids can degrade over time, a process known as protodeboronation, which can be accelerated by the catalyst.[5][6]

    • Troubleshooting:

      • Use fresh, high-purity boronic acid.

      • Consider using boronate esters (e.g., pinacol esters), which are often more stable.

Question 2: I'm observing significant amounts of homocoupling of my phenylboronic acid. How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow.

  • Causality: This often arises from oxidative coupling of the boronic acid, which can be promoted by the palladium catalyst, especially in the presence of oxygen.

  • Mitigation Strategies:

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen.

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling pathway.

    • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can sometimes reduce the rate of homocoupling.

    • Ligand Modification: Certain ligands can suppress homocoupling. Experimenting with different phosphine ligands may be beneficial.

Troubleshooting Table: Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Action
Low or No YieldInactive CatalystUse fresh catalyst, employ a pre-catalyst, ensure inert atmosphere.[4]
Inappropriate LigandScreen different phosphine ligands (e.g., PPh₃, SPhos, XPhos).[4]
Suboptimal Base/SolventScreen various bases (K₂CO₃, Cs₂CO₃) and solvent systems (Toluene/H₂O, Dioxane/H₂O).[4]
Boronic Acid DegradationUse fresh boronic acid or a more stable boronate ester.[5][6]
Significant HomocouplingOxygen in ReactionThoroughly degas all solvents and the reaction mixture.
Slow Cross-CouplingOptimize reaction conditions (catalyst, ligand, temperature) to accelerate the desired reaction.
Incorrect StoichiometryUse a slight excess (1.1-1.2 eq.) of the boronic acid.
Dehalogenation of 2-HalopyridineInefficient TransmetalationOptimize base and solvent to promote transmetalation over competing pathways.
Presence of Protic SourcesEnsure anhydrous conditions if water is not part of the solvent system.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.[2]

Workflow Diagram: Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand If no improvement success Successful Synthesis catalyst->success If resolved conditions Vary Base and Solvent ligand->conditions If no improvement ligand->success If resolved boronic_acid Assess Boronic Acid Quality conditions->boronic_acid If no improvement conditions->success If resolved boronic_acid->success If resolved

Caption: Systematic troubleshooting workflow for Suzuki-Miyaura coupling.

Section 2: C-H Activation – A Modern and Atom-Economical Approach

Direct C-H activation offers a more sustainable and efficient route to substituted 2-phenylpyridines by avoiding the pre-functionalization of starting materials.[7][8][9] However, achieving high regioselectivity and reactivity presents its own set of challenges.

Frequently Asked Questions (FAQs): Palladium-Catalyzed C-H Arylation

Question 1: My ortho-C-H arylation of 2-phenylpyridine is sluggish and gives a mixture of mono- and di-arylated products. How can I improve the selectivity and conversion?

Answer: Controlling the degree of arylation is a common hurdle in C-H activation. The initial product can sometimes be more reactive than the starting material.

  • Causality: The directing effect of the pyridine nitrogen makes the ortho-protons of the phenyl ring susceptible to activation.[7] Once the first arylation occurs, the electronic properties of the molecule change, which can influence the rate of a second arylation.

  • Troubleshooting Strategies:

    • Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the desired mono-arylated product is maximized. Lowering the temperature may also improve selectivity.

    • Stoichiometry of the Arylating Agent: Using a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the arylating agent can favor mono-arylation.

    • Catalyst and Ligand System: The choice of palladium catalyst and any ancillary ligands can significantly impact selectivity. Some catalyst systems are inherently more selective for mono-arylation.

    • Oxidant Choice: The oxidant is a critical component of many C-H activation cycles. Screening different oxidants (e.g., Ag₂CO₃, benzoquinone) can influence both the rate and selectivity of the reaction.

Question 2: I am struggling with the C-H activation of an electron-deficient 2-phenylpyridine derivative. What modifications to the reaction conditions should I consider?

Answer: Electron-withdrawing groups on the phenyl ring can deactivate it towards electrophilic palladation, making C-H activation more challenging.[7]

  • Troubleshooting:

    • More Active Catalyst: Employ a more reactive palladium catalyst or a pre-catalyst that can more readily undergo C-H activation.

    • Higher Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the higher activation barrier. However, this must be balanced with potential side reactions and decomposition.

    • Stronger Directing Groups: While not always feasible, if the substrate can be modified to include a stronger directing group, this can facilitate C-H activation.

    • Alternative Reaction Pathways: Consider alternative synthetic routes if C-H activation proves to be too low-yielding. For example, a traditional cross-coupling approach might be more suitable for highly deactivated substrates.

Mechanism Diagram: Palladium-Catalyzed C-H Arylation

CH_Activation_Mechanism sub 2-Phenylpyridine + Pd(II) cyclopalladated Cyclopalladated Intermediate sub->cyclopalladated C-H Activation pd_iv Pd(IV) Intermediate cyclopalladated->pd_iv Oxidative Addition oxidative_addition Oxidative Addition (Ar-X) product Ortho-Arylated Product + Pd(II) pd_iv->product Reductive Elimination reductive_elimination Reductive Elimination product->sub Catalytic Cycle

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Section 3: Purification and Characterization

The final, and often underestimated, challenge is the purification and characterization of the synthesized 2-phenylpyridine derivatives.

Frequently Asked Questions (FAQs): Purification

Question 1: My substituted 2-phenylpyridine derivative is difficult to purify by column chromatography. It either streaks on the column or co-elutes with impurities. What can I do?

Answer: The basicity of the pyridine nitrogen can lead to poor chromatographic behavior on silica gel.

  • Troubleshooting:

    • Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina for column chromatography. Alternatively, reversed-phase chromatography may be an option for more polar derivatives.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[2] Experiment with different solvent systems to find one that provides good quality crystals.

    • Acid-Base Extraction: An acid-base workup can be used to separate the basic 2-phenylpyridine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

Characterization Data Table
Technique Expected Observations for a Substituted 2-Phenylpyridine
¹H NMRAromatic protons in the range of 7.0-9.0 ppm. Characteristic coupling patterns for the pyridine and phenyl rings.
¹³C NMRAromatic carbons in the range of 120-160 ppm. The carbon attached to the nitrogen will be deshielded.
Mass SpectrometryA clear molecular ion peak corresponding to the expected mass of the product.
IR SpectroscopyC=C and C=N stretching vibrations in the aromatic region (approx. 1400-1600 cm⁻¹).

Section 4: Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving. Here are some modern approaches to synthesizing 2-phenylpyridine derivatives that may overcome some of the challenges of traditional methods.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions.[10] This approach can be used to generate aryl radicals that can then be coupled with pyridine derivatives.

  • Advantages:

    • Mild reaction conditions (often room temperature).

    • High functional group tolerance.

    • Can enable otherwise difficult transformations.[10]

One-Pot Multi-Component Reactions

These reactions combine multiple starting materials in a single reaction vessel to form complex products in a single step. For example, the synthesis of 2-phenylpyridines from acetophenone, allyl alcohol, and ammonia over a molecular sieve catalyst has been reported.[11]

  • Advantages:

    • High atom economy and efficiency.

    • Reduced waste generation.

    • Simplified experimental procedures.

Conclusion

The synthesis of substituted 2-phenylpyridine derivatives, while often challenging, is achievable with a systematic and informed approach to troubleshooting. By understanding the underlying chemical principles of the reactions involved and by being willing to screen and optimize reaction conditions, researchers can successfully access these valuable compounds. This guide provides a starting point for overcoming common hurdles, and the referenced literature offers a wealth of additional information for more specific applications.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(27), 11068-11086. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Wang, X., et al. (2021). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 26(16), 4975. Retrieved from [Link]

  • Ajesh, P., & S. S, S. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(25), 17056-17072. Retrieved from [Link]

  • Sivakumar, T., & Pandurangan, A. (2010). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Catalysis Communications, 11(8), 701-705. Retrieved from [Link]

  • Narayanan, R. P., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. Retrieved from [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). C-H Activation. Retrieved from [Link]

  • ResearchGate. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

Sources

Validation & Comparative

The Rationale for 2-Phenylpyridine Derivatives in Insecticide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

<-33>## A Comparative Guide to the Insecticidal Activity of 2-Phenylpyridine Derivatives

The escalating challenge of insecticide resistance in major agricultural pests necessitates the urgent discovery and development of novel chemical scaffolds with unique modes of action.[1] Among the promising candidates, 2-phenylpyridine derivatives have emerged as a significant class of heterocyclic compounds, demonstrating potent insecticidal activities against a range of destructive pests.[2] This guide provides an in-depth, comparative analysis of these derivatives, offering a technical resource for researchers and professionals in agrochemical discovery. We will delve into their synthesis, structure-activity relationships (SAR), and robust methodologies for assessing their efficacy, benchmarked against established insecticide classes.

The 2-phenylpyridine core is a privileged scaffold in medicinal and agrochemical research. Its presence in various biologically active molecules, including herbicides and fungicides, has prompted investigation into its insecticidal potential.[2][3] The core objective is to develop new insecticides that can overcome existing resistance mechanisms and offer a better safety profile for non-target organisms. Recent studies have highlighted the efficacy of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties against pests like the armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine spider mite (Tetranychus cinnabarinus).[1][2]

Synthesis and Structure-Activity Relationships (SAR)

The chemical versatility of the 2-phenylpyridine scaffold allows for extensive derivatization to optimize insecticidal potency. A common and efficient synthetic route involves the Suzuki-Miyaura cross-coupling reaction, which offers a mild and high-yielding method for linking the phenyl and pyridine rings.[2]

General Synthesis Pathway:

G cluster_0 Core Synthesis cluster_1 Derivatization Start Pyridine & Phenylboronic Acid Derivatives Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd Catalyst, Base Core 2-Phenylpyridine Core Suzuki->Core Amidation Amidation Reactions Core->Amidation Further Reactions Final Active 2-Phenylpyridine Derivatives (e.g., with N-phenylbenzamide) Amidation->Final

Caption: Generalized workflow for the synthesis of 2-phenylpyridine insecticidal derivatives.

Structure-Activity Relationship (SAR) Insights:

The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyridine rings.

  • Substituents on the Phenyl Ring: Research indicates that the presence of specific substituents at the second or third positions of the benzene ring can significantly enhance insecticidal activity. For instance, compounds with methoxy groups at the second position, or chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position, have shown optimal efficacy.[2]

  • Amide Moieties: The incorporation of amide groups, particularly N-phenylbenzamide moieties, has proven to be a successful strategy.[2] This approach is inspired by the structure of highly effective commercial insecticides like chlorantraniliprole.[2]

  • Fluorine Substitution: The strategic placement of fluorine atoms can also modulate the insecticidal properties, a common strategy in agrochemical design to improve metabolic stability and binding affinity.[4]

Protocols for Assessing Insecticidal Activity

To ensure reliable and reproducible data, standardized bioassay protocols are essential. Here, we outline a comprehensive workflow for evaluating the insecticidal efficacy of novel 2-phenylpyridine derivatives, from initial screening to dose-response analysis.

Experimental Workflow for Insecticidal Bioassays:

G Prep 1. Compound Preparation (Stock & Serial Dilutions) Assay 2. Bioassay Application (e.g., Leaf Dipping, Topical) Prep->Assay Select Insect Species Incubate 3. Incubation (Controlled Environment) Assay->Incubate Introduce Insects Assess 4. Mortality Assessment (24, 48, 72h) Incubate->Assess Record Mortality Analysis 5. Data Analysis (LC50/LD50 Calculation) Assess->Analysis Apply Abbott's Formula

Caption: A streamlined workflow for conducting insecticidal bioassays.

Materials and Reagents
  • Test Compounds: Synthesized 2-phenylpyridine derivatives.

  • Positive Control: A commercial insecticide with a known mode of action (e.g., chlorantraniliprole, acetamiprid).[5][6]

  • Negative Control: The solvent used for dissolving the test compounds (e.g., acetone, DMSO).[7]

  • Insect Species: Relevant agricultural pests (e.g., Mythimna separata, Aphis craccivora) or a model organism (Drosophila melanogaster).

  • Equipment: Micropipettes, petri dishes, glass vials, incubator with controlled temperature and humidity.[8]

Step-by-Step Protocol: Leaf-Dip Bioassay for Foliar Pests

This method is particularly effective for evaluating insecticides against chewing insects like lepidopteran larvae.[1][2]

  • Preparation of Test Solutions:

    • Prepare a stock solution (e.g., 1000 mg/L) of each test compound and the positive control in a suitable solvent (e.g., acetone).

    • Perform serial dilutions to obtain a range of concentrations for dose-response analysis (e.g., 500, 250, 125, 62.5, 31.25 mg/L).[6] The initial screen can be done at a single high concentration, such as 500 mg/L.[1][2]

  • Leaf Treatment:

    • Select fresh, undamaged host plant leaves (e.g., cabbage for Plutella xylostella, corn for Mythimna separata).

    • Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.

    • Dip control leaves in the solvent-only solution.

    • Allow the leaves to air-dry completely in a fume hood.

  • Insect Exposure:

    • Place one treated leaf into a petri dish lined with a moist filter paper to maintain turgor.

    • Introduce a set number of larvae (e.g., 10 third-instar larvae) into each petri dish.

    • Seal the petri dishes with perforated lids to ensure ventilation.

  • Incubation and Assessment:

    • Maintain the petri dishes in an incubator at a controlled temperature (e.g., 25 ± 1°C), humidity (~70%), and photoperiod (e.g., 16:8 h light:dark).[8]

    • Record insect mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Use Abbott's formula to correct for any mortality observed in the control group.[9]

Comparative Performance and Data Analysis

The primary output of these bioassays is the dose-response relationship, from which key toxicological endpoints like LC50 (median lethal concentration) are derived.

Table 1: Comparative Insecticidal Activity of 2-Phenylpyridine Derivatives against Mythimna separata

Compound IDSubstituent (Position)Concentration (mg/L)Mortality (%) at 48hReference
5b 2-OCH3500100[2]
5d 3-Cl500100[2]
5g 3-CF3500100[1][2]
5h 3-OCF3500100[2]
5k 2-Cl, 5-CF3500100[1][2]
Chlorantraniliprole (Commercial Standard)0.880[4]
Acetamiprid (Commercial Standard)VariesVaries[5]

Unraveling the Mechanism of Action

While the exact mode of action for many novel 2-phenylpyridine derivatives is still under investigation, related chemical classes offer valuable clues. For instance, phenylpyrazole insecticides, such as fipronil, are known to act as antagonists of the GABA-gated chloride channel in insects.[10] This disruption of the central nervous system leads to hyperexcitation and death.[10] Another potential target could be the nicotinic acetylcholine receptors, which are targeted by insecticides like acetamiprid and pyrifluquinazon.[5][11] Some insect growth regulators with a pyridine moiety, like pyriproxyfen, mimic juvenile hormones, disrupting molting and reproduction.[12]

Hypothesized Mechanism of Action (GABA Receptor Antagonism):

G Compound 2-Phenylpyridine Derivative Receptor GABA-gated Chloride (Cl-) Channel Compound->Receptor Binds to Block Binding & Blockage of Cl- Influx Receptor->Block Neuron Postsynaptic Neuron Result Inhibition of Hyperpolarization Neuron->Result Leads to Block->Neuron Prevents Cl- entry into Effect Hyperexcitation & Paralysis Result->Effect Causes

Caption: Hypothesized mechanism of action via GABA receptor antagonism.

Further research, including electrophysiological studies and molecular docking, is required to definitively elucidate the target sites for this promising class of insecticides.

Conclusion and Future Directions

2-Phenylpyridine derivatives represent a highly promising avenue for the development of next-generation insecticides. Their synthetic tractability allows for fine-tuning of their structure to maximize potency and selectivity. The methodologies outlined in this guide provide a robust framework for their evaluation. Future research should focus on:

  • Broadening the Pest Spectrum: Testing against a wider range of agricultural and public health pests.

  • Elucidating the Mode of Action: Identifying the specific molecular targets to understand and overcome potential resistance.

  • Toxicological Profiling: Assessing the safety of lead compounds for non-target organisms, including pollinators and mammals.

By systematically applying these principles, the scientific community can unlock the full potential of 2-phenylpyridine derivatives in the critical effort to ensure global food security.

References

  • He, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. Available at: [Link]

  • He, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PubMed. Available at: [Link]

  • Wang, C., et al. (2020). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. Available at: [Link]

  • Lyu, M., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]

  • Anderson, S. E., et al. (2020). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. International Journal of Molecular Sciences. Available at: [Link]

  • Valerio-Cárdenas, C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Ford, M. G., et al. (1998). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry. ResearchGate. Available at: [Link]

  • Maienfisch, P., et al. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. Pest Management Science. Available at: [Link]

  • Valerio-Cárdenas, C., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

  • Peer Review Report on "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity...". (2023). MDPI. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Overview of the synthesis of the 2-phenylpyridine derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. Available at: [Link]

  • Pinda, G. G., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments. Available at: [Link]

  • Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpyrazole insecticides. Available at: [Link]

  • Gupta, H. C., & Sharma, S. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]

  • Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. SciSpace. Available at: [Link]

  • Rop, K., et al. (2023). A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control. Insects. Available at: [Link]

  • Pesticides Info YouTube Channel. (2024). Pyrifluquinazon insecticide: Chemistry, Mode of Action, and Agricultural Uses. Pest Control. Available at: [Link]

Sources

A Researcher's Guide to the Comprehensive Validation of Novel Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and promising clinical candidates.[1][2][3] Its prevalence stems from its versatile chemical reactivity and its ability to interact with a wide array of biological targets.[2][4] However, the journey from a novel pyridine-based compound in a flask to a validated therapeutic candidate is a rigorous one, demanding a multi-faceted experimental approach. This guide provides a comprehensive framework for the validation of novel pyridine-based compounds, focusing on a logical, evidence-based progression from initial characterization to preclinical evaluation. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against established alternatives.

The Strategic Validation Funnel: From Benchtop to Preclinical Candidate

The validation of a novel compound is not a linear process but rather a funnel, where a large number of initial candidates are progressively filtered through a series of increasingly complex and biologically relevant assays. This strategy ensures that only the most promising compounds with desirable efficacy and safety profiles advance, optimizing resource allocation and minimizing late-stage failures.

Validation_Funnel A Initial Synthesis & Characterization B In Vitro Screening (Efficacy & Cytotoxicity) A->B High-Throughput Screening C Mechanism of Action (MoA) Studies B->C Hit Identification D ADME/Tox Profiling C->D Lead Optimization E In Vivo Efficacy & Safety Studies D->E Candidate Nomination F Preclinical Candidate Selection E->F Final Validation

Caption: A strategic workflow for the validation of novel pyridine-based compounds.

Part 1: Foundational Characterization - "Know Your Molecule"

Before any biological evaluation, a thorough physicochemical characterization of the novel pyridine derivative is paramount. This step ensures the compound's identity, purity, and stability, which are critical for the reproducibility and reliability of all subsequent experiments.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the synthesized compound.[5][6][7]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition.[5][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.[5]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.[8]

These techniques provide the foundational data to confirm that the molecule you are testing is indeed the molecule you intended to synthesize, and that it is of sufficient purity for biological testing.

Part 2: In Vitro Evaluation - Assessing Biological Activity and Selectivity

The initial biological assessment of novel pyridine compounds is typically performed in vitro using cell-based and biochemical assays. This stage aims to identify "hits" – compounds that exhibit the desired biological activity – and to assess their preliminary safety profile.

Efficacy Screening: Does it Work?

The choice of efficacy assay is entirely dependent on the therapeutic goal. For instance, in the context of oncology, the primary goal is to assess the compound's ability to inhibit cancer cell growth.

Featured Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel pyridine compound and a positive control (e.g., Doxorubicin or Taxol) for a specified duration (e.g., 48 or 72 hours).[9][11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Analysis:

The IC50 values of the novel compounds are then compared to those of standard drugs and other pyridine derivatives from the same library. A lower IC50 value indicates higher potency.

CompoundTarget Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Novel Pyridine AMCF-7 (Breast Cancer)5.2Doxorubicin1.93[12]
Novel Pyridine BHepG2 (Liver Cancer)3.8Sorafenib~5-10
Novel Pyridine CA549 (Lung Cancer)7.5Cisplatin~10-20
Cytotoxicity Against Normal Cells: Is it Safe?

A crucial aspect of drug development is selectivity. An ideal compound should be highly toxic to cancer cells while exhibiting minimal toxicity to normal, healthy cells.

Featured Protocol: Cytotoxicity Assay on Normal Cell Lines

This protocol is similar to the MTT assay but utilizes non-cancerous cell lines (e.g., human dermal fibroblasts or peripheral blood mononuclear cells).

Comparative Analysis:

The selectivity index (SI) is a critical parameter calculated as follows:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity of the compound for cancer cells.

CompoundIC50 (MCF-7)IC50 (Normal Fibroblasts)Selectivity Index (SI)
Novel Pyridine A5.2 µM52 µM10
Doxorubicin1.93 µM5 µM2.6

In this example, Novel Pyridine A, while less potent than Doxorubicin, demonstrates a significantly better safety profile due to its higher selectivity.

Part 3: Unraveling the Mechanism of Action (MoA)

Once a compound has demonstrated promising efficacy and selectivity, the next critical step is to understand how it works. Elucidating the mechanism of action (MoA) is essential for rational drug development and for predicting potential side effects.[4]

Common MoAs for Pyridine-Based Compounds:

  • Enzyme Inhibition: Many pyridine derivatives act as inhibitors of key enzymes involved in disease progression, such as kinases or topoisomerases.[13][14]

  • Receptor Binding: They can bind to specific cellular receptors, either activating or blocking downstream signaling pathways.[4]

  • Disruption of Protein-Protein Interactions: Some compounds can interfere with the interactions between proteins that are critical for disease processes.

MoA_Workflow cluster_0 Target Identification cluster_1 Target Validation A Affinity Chromatography D Enzyme Inhibition Assays A->D B Computational Docking B->D C Genetic Screens E Western Blotting C->E F Cell Cycle Analysis D->F E->F

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synergy of Fluorine and Pyridine in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, present in a vast array of therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions. When this privileged structure is augmented with fluorine, its potential is significantly amplified. Fluorine, the most electronegative element, offers a unique toolkit for modulating a molecule's physicochemical properties. Its introduction can enhance metabolic stability, improve membrane permeability, and alter binding affinity to target proteins.[1][2] Specifically, fluorine substitution can influence the polarity of adjacent functional groups, block metabolic "soft spots" vulnerable to oxidation, and in some cases, directly participate in favorable interactions within a protein's active site.[1][2][3]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of fluorinated pyridine derivatives. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] It serves as an invaluable tool in structure-based drug design, enabling researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and gain mechanistic insights into their mode of action at an atomic level.[5] We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

Pillar 1: Experimental Design - The Causality Behind the Computation

A successful docking study is predicated on a well-conceived experimental design. The choices made before the first simulation is ever run are critical for generating meaningful and translatable results.

Selection of Target Proteins: Defining the Biological Question

The initial step is the selection of a biologically relevant target protein. For this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain , a well-validated target in oncology.[6] Pyridine derivatives have shown promise as EGFR inhibitors, making this a pertinent case study.[6]

Rationale:

  • Disease Relevance: EGFR is overexpressed or mutated in various cancers, making it a prime target for therapeutic intervention.

  • Structural Data Availability: A wealth of high-resolution crystal structures for EGFR are available in the Protein Data Bank (PDB), which is essential for structure-based design.[7] For our study, we will use the PDB entry 3PP0 .[7]

  • Established Ligand-Binding Site: The ATP-binding pocket of the kinase domain is a well-defined site, providing a clear target for our docking simulations.

Ligand Library Design: Probing the Impact of Fluorination

Our virtual library will consist of a parent pyridine scaffold and a series of its fluorinated derivatives. The goal is to systematically evaluate how the position and number of fluorine substituents affect the binding affinity and interaction profile.

Example Ligand Set:

  • Parent Scaffold (Compound 1): A core pyridine-based structure known to have some affinity for EGFR.

  • Mono-fluorinated Derivatives (Compounds 2a, 2b, 2c): Fluorine substituted at different positions of an attached phenyl ring to probe electronic and steric effects.

  • Tri-fluoromethyl Derivative (Compound 3): A -CF3 group is often used to increase lipophilicity and block metabolism.[8]

This systematic approach allows for a clear structure-activity relationship (SAR) analysis, directly correlating changes in structure to changes in predicted binding affinity.

Pillar 2: A Self-Validating Docking Protocol

The trustworthiness of a docking study hinges on a meticulous and validated protocol. Each step must be performed with precision and its outcome critically assessed.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for our comparative docking study.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB: 3PP0) PrepProt 3. Prepare Protein (Remove water, add H+) PDB->PrepProt Ligands 2. Design & Prepare Ligand Library PrepLig 4. Prepare Ligands (Energy Minimization) Ligands->PrepLig Grid 5. Define Binding Site (Grid Generation) PrepProt->Grid Dock 6. Perform Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Validate 7. Protocol Validation (Re-docking) Dock->Validate Analyze 8. Analyze Results (Scores & Poses) Validate->Analyze Compare 9. Comparative Analysis (SAR Study) Analyze->Compare

Caption: High-level workflow for a comparative molecular docking study.

Step-by-Step Methodology

A. Target Protein Preparation

  • Obtain Structure: Download the crystal structure of EGFR (PDB ID: 3PP0) from the RCSB Protein Data Bank ([Link]7]

  • Clean Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or Discovery Studio.[7] Remove all non-essential components, including water molecules, co-factors, and any co-crystallized ligands.[9] This is crucial because these elements can interfere with the docking algorithm.

  • Add Hydrogens & Charges: Add polar hydrogen atoms to the protein, as they are typically not resolved in crystal structures but are vital for proper hydrogen bonding. Assign partial charges using a standard force field like AMBER. The UCSF Chimera Dock Prep tool can automate this process.[10]

B. Ligand Preparation

  • Generate 3D Structures: Sketch the 2D structures of the parent scaffold and its fluorinated derivatives. Convert these 2D structures into 3D conformations using a program like ChemDraw or MarvinSketch.

  • Energy Minimization: Subject each ligand to energy minimization using a force field (e.g., MMFF94). This process ensures that the ligands are in a low-energy, stable conformation before docking.[11]

  • Assign Charges: Assign Gasteiger charges to all ligand atoms. This is a standard procedure for preparing ligands for docking with AutoDock tools.

C. Molecular Docking Simulation with AutoDock Vina

  • Causality of Software Choice: We select AutoDock Vina for this study due to its balance of speed and accuracy, and its widespread use and validation in scientific literature.[9][12] Its scoring function is effective at predicting binding affinities for a diverse range of protein-ligand complexes.

  • Grid Box Generation: Define the search space for the docking simulation. The grid box should encompass the entire ATP-binding site of EGFR. A common practice is to define the grid based on the position of a known co-crystallized inhibitor, extending the boundaries by 3-6 Å in each direction to allow for ligand flexibility.[13]

  • Configuration: Create a configuration file specifying the protein receptor file, the ligand file, and the coordinates and dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of at least 8, increasing it for more flexible ligands.

  • Execution: Run the AutoDock Vina simulation for each fluorinated derivative and the parent compound. The program will generate multiple binding poses for each ligand, ranked by their docking score (binding affinity) in kcal/mol.

D. Post-Docking Analysis and Protocol Validation

  • Protocol Validation (Self-Validating System): Before analyzing the results for our designed ligands, we must validate our docking protocol. This is a critical step for trustworthiness.

    • Re-docking: Extract the original co-crystallized ligand from the PDB file (if one exists) and dock it back into the protein's active site using the exact same protocol.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[14]

  • Analysis of Results: Once the protocol is validated, analyze the docking results for the fluorinated pyridine library. Focus on the top-ranked pose for each compound. Evaluate the binding energy (docking score) and visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) formed between the ligand and the protein residues.[15]

Pillar 3: Data Presentation and Comparative Analysis

Quantitative Data Summary

All quantitative results should be summarized in a structured table for easy comparison. The binding energy (ΔG) is a measure of the stability of the protein-ligand complex, with more negative values indicating stronger binding.[16] The inhibition constant (Ki) can be estimated from the binding energy and provides another measure of binding affinity.[12]

Compound IDStructureDocking Score (kcal/mol)Estimated Kᵢ (µM)Key Interacting Residues
1 Parent Scaffold-7.52.85Met793, Leu718
2a ortho-Fluoro-7.91.51Met793, Cys797 , Leu718
2b meta-Fluoro-7.62.44Met793, Leu718
2c para-Fluoro-8.20.89Met793, Leu718, Asp855
3 para-CF₃-8.80.35Met793, Leu844, Phe856

(Note: The data above is hypothetical and for illustrative purposes only.)

Discussion and Mechanistic Insights

The results from the comparative docking study allow us to dissect the role of fluorine in molecular recognition.

  • Structure-Activity Relationship (SAR): From our hypothetical data, a clear trend emerges. The introduction of fluorine generally improves the binding affinity compared to the parent scaffold (Compound 1). The position of the fluorine is critical; the para-fluoro derivative (Compound 2c) shows a significantly better score than the ortho or meta isomers, suggesting a specific favorable interaction in that region of the binding pocket. The trifluoromethyl group in Compound 3 results in the highest predicted affinity, likely due to a combination of enhanced hydrophobic interactions and favorable electrostatic contacts.[3]

  • Interaction Analysis: Visual inspection of the docked poses reveals the underlying reasons for these differences. For instance, the fluorine atom in Compound 2c might be forming a favorable halogen bond or a non-canonical hydrogen bond with a backbone carbonyl or a polar residue like Asp855.[11][17] The -CF3 group of Compound 3 could be fitting snugly into a hydrophobic sub-pocket lined by residues like Leu844 and Phe856, displacing unfavorable water molecules and leading to a significant gain in binding energy.

Visualization of Protein-Ligand Interactions

A diagram illustrating the specific interactions of the most promising candidate provides invaluable insight.

G cluster_ligand Compound 3 (Ligand) Py Pyridine Core Met793 Met793 Py->Met793 H-bond (hinge) Asp855 Asp855 Py->Asp855 H-bond CF3 p-CF3 Group Leu844 Leu844 CF3->Leu844 Hydrophobic Phe856 Phe856 CF3->Phe856 Hydrophobic

Caption: Key interactions of Compound 3 within the EGFR active site.

Conclusion

This guide has outlined a robust, scientifically-grounded framework for conducting comparative molecular docking studies of fluorinated pyridine derivatives. By integrating careful experimental design, a meticulous and self-validating protocol, and clear data analysis, researchers can reliably predict the binding affinities and interaction patterns of novel compounds. The systematic approach detailed here allows for the elucidation of structure-activity relationships, providing crucial insights into how strategic fluorination can be leveraged to enhance ligand binding. These in silico findings are not an end in themselves but serve as powerful hypotheses to guide and prioritize synthetic chemistry efforts, ultimately accelerating the drug discovery pipeline.

References

  • Comparative Study of Docking Tools for Evaluation of Potential Copper Metallodrugs and Their Interaction with TMPRSS2. MDPI.
  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study.
  • Comparison of the activities of pyridin derivatives molecules against Hepatitis B virus.
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Frontiers.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • A molecular docking study of potential inhibitors and repurposed drugs against SARS-CoV-2 main protease enzyme.
  • Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis.
  • Fluorine bonding--how does it work in protein-ligand interactions?. PubMed.
  • Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub.
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design.
  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.
  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase.
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives.
  • How to find Target (protein) for your molecular docking study. YouTube.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.